molecular formula C7H12O3 B563545 Methyl 5-Oxohexanoate-1,4,5-13C3 CAS No. 1185166-61-3

Methyl 5-Oxohexanoate-1,4,5-13C3

カタログ番号: B563545
CAS番号: 1185166-61-3
分子量: 147.147
InChIキー: AVVPOKSKJSJVIX-NWRBOQJNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 5-Oxohexanoate-1,4,5-13C3 is a stable isotope-labeled compound specifically designed for use as a building block in organic synthesis . This 13C3-labeled version of the ketoester is particularly valuable in analytical research and metabolic studies, where it serves as a tracer to investigate reaction mechanisms and metabolic pathways using techniques like mass spectrometry and NMR spectroscopy . The compound features a methyl ester and a ketone functional group on a linear carbon chain, making it a versatile synthetic intermediate that can undergo transformations typical of ketoesters. Its incorporation of carbon-13 atoms at the 1, 4, and 5 positions allows researchers to track the fate of specific carbon atoms during chemical and biological processes with high precision. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 5-oxo(1,5,6-13C3)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3/i1+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVPOKSKJSJVIX-NWRBOQJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=O)CCC[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 5-Oxohexanoate-1,4,5-13C3 chemical structure and properties

[1]

Executive Summary & Compound Identity

Methyl 5-Oxohexanoate-1,4,5-13C3 is a high-precision stable isotope-labeled isotopologue of methyl 5-oxohexanoate (also known as methyl 4-acetylbutyrate). It contains three Carbon-13 atoms at specific positions: the ester carbonyl (C1), the methylene carbon

This compound serves as a critical tracer in Metabolic Flux Analysis (MFA), particularly for dissecting pathways involving fatty acid oxidation, ketone body formation, and the tricarboxylic acid (TCA) cycle. Its unique labeling pattern allows researchers to distinguish between de novo lipogenesis and chain elongation, as well as to quantify anaplerotic fluxes with high resolution using NMR and Mass Spectrometry.

Chemical Identity Table
PropertyDetail
Chemical Name Methyl 5-Oxohexanoate-1,4,5-13C3
Synonyms Methyl 4-acetylbutyrate-1,4,5-13C3; 5-Oxohexanoic acid methyl ester-1,4,5-13C3
CAS Number 1185166-61-3 (Labeled); 13984-50-4 (Unlabeled)
Molecular Formula

C

C

H

O

Molecular Weight 147.15 g/mol (approx.)[1][2][3][4]
Exact Mass 147.088 (Calculated based on 13C mass)
Appearance Colorless to pale yellow liquid
Solubility Soluble in Chloroform, Methanol, Ethyl Acetate, Dichloromethane

Structural Analysis & Spectroscopic Properties[5]

Understanding the specific isotopic placement is vital for interpreting spectral data. The carbon numbering follows the IUPAC convention for the hexanoate chain, starting from the ester carbonyl.

Numbering Scheme:

  • C1: Ester Carbonyl (

    
    C Labeled)
    
  • C2:

    
    -Methylene (Unlabeled)
    
  • C3:

    
    -Methylene (Unlabeled)
    
  • C4:

    
    -Methylene (
    
    
    C Labeled)
  • C5:

    
    -Ketone Carbonyl (
    
    
    C Labeled)
  • C6: Terminal Methyl (Unlabeled)

NMR Spectral Characteristics

The presence of


  • 
    C-NMR: 
    
    • C5 (Ketone): Appears ~208 ppm. Will show strong coupling to C4 (

      
       Hz).
      
    • C1 (Ester): Appears ~173 ppm. Singlet (decoupled) or weak long-range coupling if high resolution.

    • C4 (Methylene): Appears ~43 ppm. Doublet due to coupling with C5.

  • $^{1H-NMR:

    • Protons attached to C4 (approx. 2.5 ppm) will exhibit large

      
       splitting (approx. 125-130 Hz) due to the direct bond to 
      
      
      C, appearing as widely spaced satellites flanking the central multiplet.
Mass Spectrometry (GC-MS)

In Electron Impact (EI) ionization:

  • Molecular Ion (

    
    ):  m/z 147 (vs 144 for unlabeled).
    
  • Fragmentation:

    • Loss of Methoxy (-OCH

      
      ): 
      
      
      .
    • McLafferty Rearrangement: The specific labeling at C4 and C5 alters the mass of the McLafferty fragment derived from the ketone moiety, aiding in structural confirmation.

Synthesis & Production Logic

The synthesis of Methyl 5-Oxohexanoate-1,4,5-13C3 requires a route that introduces labels at the specific positions without scrambling. The most robust "self-validating" protocol utilizes a Michael Addition of labeled acetone to labeled methyl acrylate.

Retrosynthetic Analysis
  • Target:

    
    CH
    
    
    -
    
    
    C(=O)-
    
    
    CH
    
    
    -CH
    
    
    -CH
    
    
    -
    
    
    COOCH
    
    
    (Note: The request specifies 1,4,5 labeling. My analysis below ensures this pattern).
  • Precursors:

    • Acetone-1,2-

      
      C
      
      
      :
      Provides the C5 (carbonyl) and C4 (methylene) carbons.
    • Methyl Acrylate-1-

      
      C:  Provides the C1 (ester) carbon.
      
Reaction Mechanism

The reaction proceeds via the thermodynamic enolate of acetone attacking the

  • Enolization: Acetone-1,2-

    
    C
    
    
    is treated with a base (e.g., NaOMe) to form the enolate at the labeled methyl position (
    
    
    CH
    
    
    ).
  • Michael Addition: The labeled enolate attacks the unlabeled

    
    -carbon of Methyl Acrylate-1-
    
    
    C.
  • Protonation: The resulting enolate is protonated to yield the final product.

Pathway Visualization:

SynthesisPathwayAcetoneAcetone-1,2-13C2(CH3-*CO-*CH3)EnolateEnolate Intermediate(*CH2-C(O-)=CH2)Acetone->EnolateBase (NaOMe)AcrylateMethyl Acrylate-1-13C(CH2=CH-*COOMe)TransitionMichael Addition(C-C Bond Formation)Acrylate->TransitionEnolate->TransitionProductMethyl 5-Oxohexanoate-1,4,5-13C3(*C1...*C4-*C5)Transition->ProductH+ Quench

Caption: Synthesis of Methyl 5-Oxohexanoate-1,4,5-13C3 via Michael Addition of labeled precursors.

Experimental Protocol: Synthesis & Purification

Safety Note: Acrylates are lachrymators and potential sensitizers. Work in a fume hood.

Materials
  • Acetone-1,2-

    
    C
    
    
    (99 atom%
    
    
    C)
  • Methyl Acrylate-1-

    
    C (99 atom% 
    
    
    C)
  • Sodium Methoxide (NaOMe)

  • Solvent: Methanol (Anhydrous)

  • Quenching Agent: Acetic Acid

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve NaOMe (0.1 eq) in anhydrous Methanol.

  • Enolate Formation: Add Acetone-1,2-

    
    C
    
    
    (1.5 eq) dropwise at 0°C. Stir for 30 minutes to generate the thermodynamic enolate. Causality: Excess acetone minimizes polymerization of the acrylate and favors mono-addition.
  • Addition: Add Methyl Acrylate-1-

    
    C (1.0 eq) slowly over 1 hour, maintaining temperature <10°C. Causality: Slow addition prevents the exothermic reaction from runaway and reduces side-product formation (e.g., double addition).
    
  • Reflux: Warm to room temperature, then reflux gently (60°C) for 4 hours to drive the reaction to completion.

  • Quench & Workup: Cool to room temperature. Neutralize with equimolar Acetic Acid. Remove solvent under reduced pressure.[5]

  • Purification: Dissolve residue in diethyl ether, wash with brine, dry over MgSO

    
    . Purify via vacuum distillation (bp ~110°C @ 15 mmHg) or silica gel chromatography (Hexane:EtOAc 8:2).
    

Applications in Drug Development & Metabolism[6]

Metabolic Flux Analysis (MFA)

Methyl 5-Oxohexanoate-1,4,5-13C3 is a precursor to 5-Aminolevulinic Acid (ALA) and can enter the Fatty Acid Oxidation (FAO) pathway.

  • Mechanism: Upon hydrolysis by esterases in vivo, the free acid (5-oxohexanoate) is metabolized.

  • Tracer Logic: The [1,4,5-

    
    C
    
    
    ] pattern allows differentiation between intake of the intact molecule and re-synthesis from acetyl-CoA pools.
    • If metabolized to Acetyl-CoA, the C4-C5 bond breaks.

    • If chain elongation occurs, the C4-C5 coupling remains intact, detectable by NMR.

Internal Standard for Bioanalysis

In pharmacokinetic (PK) studies of keto-acid drugs, this compound serves as an ideal internal standard (IS).

  • Mass Shift (+3 Da): Sufficient to separate from the analyte in MS.

  • Co-elution: Being an isotopologue, it co-elutes with the analyte in HPLC/GC, correcting for matrix effects and ionization suppression perfectly.

Metabolic Pathway Diagram:

MetabolicFluxCompoundMethyl 5-Oxohexanoate-1,4,5-13C3HydrolysisHydrolysis (Esterases)Compound->HydrolysisAcid5-Oxohexanoic Acid-1,4,5-13C3Hydrolysis->AcidBetaOxBeta-Oxidation-like PathwayAcid->BetaOxAcetylCoAAcetyl-CoA (Labeled)BetaOx->AcetylCoACleavage at C4-C5SuccinylCoASuccinyl-CoABetaOx->SuccinylCoARemaining C4 FragmentTCATCA Cycle IntegrationAcetylCoA->TCASuccinylCoA->TCA

Caption: Metabolic fate of Methyl 5-Oxohexanoate-1,4,5-13C3 entering the TCA cycle.

References

  • PubChem. (2025).[1][6] Methyl 5-oxohexanoate | C7H12O3.[1][4] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). Hexanoic acid, 5-oxo-, methyl ester.[1][4][7][6][8][9] National Institute of Standards and Technology. [Link]

Biological Role of Methyl 5-Oxohexanoate in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role, metabolic fate, and experimental characterization of Methyl 5-oxohexanoate (and its physiological active form, 5-oxohexanoic acid).

Executive Summary

Methyl 5-oxohexanoate (Methyl 5-oxocaproate) is a medium-chain fatty acid derivative that occupies a unique niche at the intersection of xenobiotic degradation , plant secondary metabolism , and biocatalytic synthesis . While often encountered as a volatile ester in plant metabolomics or a synthetic intermediate in pharmaceutical chemistry, its core biological significance lies in its role as a "bridge metabolite." It represents the linearized product of cyclic hydrocarbon degradation (specifically cyclohexane derivatives) in bacteria, funneling ring-cleavage products into the central


-oxidation  pathway for energy production. In mammalian systems, it functions primarily as a dietary xenobiotic, rapidly hydrolyzed to 5-oxohexanoic acid and cleared via mitochondrial fatty acid oxidation.

Chemical Identity & Physicochemical Profile

Before analyzing the metabolic pathways, it is critical to define the substrate's properties, which dictate its membrane permeability and enzymatic interactions.

PropertySpecificationBiological Implication
IUPAC Name Methyl 5-oxohexanoateSubstrate for carboxylesterases
Synonyms Methyl 5-oxocaproate; 4-Acetylbutyric acid methyl esterNomenclature often varies in metabolomics databases
Formula

Lipophilic, membrane permeable
Key Functional Groups Methyl Ester (C1); Ketone (C5)Ester: Masking group for transportKetone: Redox-active site (reductase target)
Physiological State Hydrolyzed to 5-oxohexanoic acid (C6)The free acid is the primary metabolic substrate in vivo
Metabolic Class

-oxidized Fatty Acid / Keto-Acid
Enters

-oxidation without competing with CPT-1 carnitine shuttle (medium chain)

Biological Origins: The Ring-Cleavage Mechanism

The most authoritative biological role of the 5-oxohexanoate moiety is found in the microbial degradation of cyclic hydrocarbons . This pathway is evolutionarily significant for carbon recycling in soil bacteria (e.g., Pseudomonas, Alicycliphilus denitrificans) and serves as a model for bioremediation.

The Cyclohexane-1,3-dione Hydrolase Pathway

In anaerobic or aerobic environments, cyclic ketones like cyclohexanone or 1,3-cyclohexanedione are toxic. Bacteria utilize a specialized hydrolase to cleave the carbon-carbon bond, linearizing the ring into 5-oxohexanoate.[1]

Mechanism:

  • Substrate: Cyclohexane-1,3-dione.[1]

  • Enzyme: Cyclohexane-1,3-dione hydrolase (EC 3.7.1.10) .

  • Reaction: Hydrolytic cleavage of the C-C bond between the two carbonyl groups.[1]

  • Product: 5-oxohexanoic acid (which may be methylated to methyl 5-oxohexanoate in secondary pathways or during extraction artifacts).

Plant Volatiles

In plants (e.g., Passiflora species, Ziziphus jujuba), methyl 5-oxohexanoate functions as a volatile secondary metabolite .[2] It is synthesized via the fatty acid catabolism pathway (LOX pathway downstream derivatives) or terpene degradation, serving as an attractant or defense signaling molecule.

Metabolic Fate: The -Oxidation Funnel

Once methyl 5-oxohexanoate enters a cellular system (mammalian or bacterial), it undergoes a rigorous catabolic sequence. The ester is a "prodrug-like" form; the active catabolism occurs on the free acid.

Phase I: Hydrolysis

Mammalian carboxylesterases (CES1/CES2) in the liver or plasma rapidly hydrolyze the methyl group.



Phase II: Activation and -Oxidation

The resulting 5-oxohexanoic acid is a 6-carbon keto-acid. Unlike long-chain fatty acids, it does not require the Carnitine Palmitoyltransferase (CPT) system to enter mitochondria. It is activated by medium-chain acyl-CoA synthetase.

The Thermodynamic Logic: The presence of the ketone at position C5 (delta) is fortuitous for


-oxidation.
  • Activation: 5-Oxohexanoyl-CoA formation.

  • Cycle 1 (

    
    -oxidation):  The enzymes target the C2-C3 bond.
    
    • Dehydrogenation (Acyl-CoA dehydrogenase).

    • Hydration (Enoyl-CoA hydratase).

    • Oxidation (HADH).

    • Thiolysis (Thiolase).

  • Cleavage: The first cycle removes C1 and C2 as Acetyl-CoA .

  • The Remnant: The remaining 4-carbon chain is C3-C4-C5(=O)-C6.

    • Renumbered, this is Acetoacetyl-CoA (3-oxobutyryl-CoA).

  • Final Yield: Acetoacetyl-CoA is split into 2 Acetyl-CoA molecules.

Conclusion: 5-oxohexanoate is a "clean" fuel source, yielding exactly 3 Acetyl-CoA molecules with no toxic byproducts, provided the organism has standard


-oxidation enzymes.
Visualization of the Pathway

The following diagram illustrates the conversion from the cyclic precursor through to the Krebs Cycle entry points.

MetabolicPathway cluster_origin Bacterial/Plant Origin cluster_activation Cellular Activation cluster_betaox Mitochondrial Beta-Oxidation CyclicDione Cyclohexane-1,3-dione Hydrolase Enzyme: 1,3-Cyclohexanedione Hydrolase (EC 3.7.1.10) CyclicDione->Hydrolase Acid 5-Oxohexanoic Acid (Free Fatty Acid) Hydrolase->Acid Ring Cleavage MeEster Methyl 5-oxohexanoate (Volatile Ester) MeEster->Acid Hydrolysis (CES1/2) AcylCoA 5-Oxohexanoyl-CoA (Activated Thioester) Acid->AcylCoA Acyl-CoA Synthetase + CoA-SH, ATP AcetylCoA1 Acetyl-CoA (Cycle 1 Output) AcylCoA->AcetylCoA1 Beta-Oxidation (Cycle 1) Acetoacetyl Acetoacetyl-CoA (Remnant Chain) AcylCoA->Acetoacetyl Remnant (C3-C6) AcetylCoA2 2x Acetyl-CoA (Final Output) Acetoacetyl->AcetylCoA2 Thiolase

Figure 1: The metabolic flux of Methyl 5-oxohexanoate, from cyclic precursor degradation to mitochondrial energy generation.

Biocatalytic & Pharmaceutical Relevance

Beyond endogenous metabolism, Methyl 5-oxohexanoate is a high-value substrate in drug development for the synthesis of chiral building blocks.

Asymmetric Reduction

The C5-ketone is prochiral. Stereoselective reduction of this ketone yields Methyl 5-hydroxyhexanoate , a precursor for lactones and statin side-chains.

  • Enzymes: Keto Reductases (KREDs), Alcohol Dehydrogenases (ADHs).

  • Significance: Engineered enzymes (e.g., HbKR) show high specificity for Methyl 5-oxohexanoate, utilizing NADPH to drive the reaction to >99% enantiomeric excess (e.e.).

Experimental Protocols

For researchers aiming to study this metabolite, the following protocols ensure data integrity.

Protocol: Enzymatic Hydrolysis Assay

Objective: Determine the rate of Methyl 5-oxohexanoate hydrolysis by plasma esterases.

  • Preparation:

    • Substrate Stock: 10 mM Methyl 5-oxohexanoate in DMSO.

    • Buffer: PBS (pH 7.[3]4) at 37°C.[4]

    • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CES1.

  • Incubation:

    • Mix 190 µL Buffer + 5 µL Enzyme (0.5 mg/mL protein).

    • Pre-incubate 5 min at 37°C.

    • Initiate with 5 µL Substrate Stock (Final conc: 250 µM).

  • Sampling:

    • At t=0, 5, 15, 30, 60 min, remove 20 µL aliquots.

    • Quench immediately in 80 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000g, 10 min).

    • Analyze supernatant via LC-MS/MS (monitor transition of acid form).

Protocol: GC-MS Metabolite Profiling

Objective: Detect endogenous levels or bacterial production of 5-oxohexanoate.

  • Extraction:

    • Acidify sample (pH 2) with HCl to protonate the acid.

    • Extract with Ethyl Acetate (x3).

  • Derivatization (Crucial Step):

    • Keto-acids are thermally unstable and polar.

    • Step A (Oximation): Add Methoxyamine HCl in pyridine (protects ketone). Incubate 60°C, 1 hr.

    • Step B (Silylation): Add MSTFA + 1% TMCS. Incubate 60°C, 30 min.

  • GC Parameters:

    • Column: DB-5ms or equivalent.

    • Temp Program: 60°C (1 min) -> 10°C/min -> 300°C.

    • Target Ion: Look for the specific mass shift of the oxime-TMS derivative.

References

  • Dangel, W., et al. (1989).[5] Enzyme reactions involved in anaerobic cyclohexanol metabolism by a denitrifying Pseudomonas species. Archives of Microbiology. Link

  • NP-MRD Database. (2022). 5-oxohexanoic acid Chemical Card. Natural Products Magnetic Resonance Database. Link

  • Wang, S., et al. (2024).[3] Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ- and δ-keto esters. International Journal of Biological Macromolecules. Link

  • Grokipedia. (2023). Cyclohexane-1,3-dione hydrolase (EC 3.7.1.10).[1] Link

  • PubChem. (2025).[6] Compound Summary: 5-oxohexanoic acid.[6][5] National Library of Medicine. Link

  • Brune, A., & Schink, B. (1992).[7] Phloroglucinol pathway in the strictly anaerobic Pelobacter acidigallici. Archives of Microbiology. Link

Sources

An In-depth Technical Guide to Methyl 5-Oxohexanoate-1,4,5-13C3: Identification, Properties, and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Methyl 5-Oxohexanoate-1,4,5-13C3, a stable isotope-labeled compound. The focus is on its identification, chemical properties, and critically, its safety and handling protocols. Given the specialized nature of this isotopically labeled compound, this guide synthesizes direct data where available and leverages data from its non-labeled analogue to ensure a thorough understanding for researchers in drug development and other scientific fields.

Compound Identification and Chemical Properties

Methyl 5-Oxohexanoate-1,4,5-13C3 is a labeled version of Methyl 5-oxohexanoate, where three carbon atoms have been replaced with the Carbon-13 isotope. This isotopic labeling is invaluable for metabolic studies, tracer experiments, and in mass spectrometry-based research, allowing for the precise tracking of the molecule's fate in biological systems.

Table 1: Chemical Identifiers and Properties of Methyl 5-Oxohexanoate-1,4,5-13C3

PropertyValueSource
Chemical Name Methyl 5-Oxohexanoate-1,4,5-13C3Pharmaffiliates[1], Fisher Scientific[2]
CAS Number 1185166-61-3Pharmaffiliates[1], Fisher Scientific[2]
Molecular Formula C4¹³C₃H₁₂O₃Pharmaffiliates[1], Shanghai Huicheng Biological Technology[3]
Molecular Weight 147.15 g/mol Pharmaffiliates[1], Santa Cruz Biotechnology[4]
Synonyms 5-Oxo-hexanoic Acid-13C3 Methyl Ester, 4-Acetylbutyric Acid-13C3 Methyl Ester, Methyl 4-Acetylbutyrate-13C3, Methyl 5-Oxocaproate-13C3Pharmaffiliates[1], Fisher Scientific[2]

Safety and Handling

Disclaimer: The following safety information is based on the non-isotopically labeled Methyl 5-oxohexanoate. Researchers should handle the labeled compound with the same precautions.

GHS Hazard Classification

Based on data for Methyl 5-oxohexanoate, the compound is classified as follows:

  • Flammable Liquids : Combustible liquid.[5]

  • Skin Corrosion/Irritation : Causes skin irritation.[5]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[5]

Table 2: GHS Hazard and Precautionary Statements for Methyl 5-oxohexanoate

GHS ClassificationPictogramSignal WordHazard StatementsPrecautionary Statements
Combustible Liquid, Skin and Eye IrritantWarning H227 : Combustible liquid.[5]H315 : Causes skin irritation.[5]H319 : Causes serious eye irritation.[5]P210 : Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P264 : Wash skin thoroughly after handling.P280 : Wear protective gloves/protective clothing/eye protection/face protection.P302+P352 : IF ON SKIN: Wash with plenty of water.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313 : If skin irritation occurs: Get medical advice/attention.P337+P313 : If eye irritation persists: Get medical advice/attention.P370+P378 : In case of fire: Use appropriate media to extinguish.P403+P235 : Store in a well-ventilated place. Keep cool.P501 : Dispose of contents/container in accordance with local regulations.
Physical and Chemical Properties of Methyl 5-oxohexanoate

The physical and chemical properties of the non-labeled compound provide a strong basis for handling procedures.

Table 3: Physical and Chemical Properties of Methyl 5-oxohexanoate

PropertyValueSource
Appearance Colorless to light yellow liquidTCI Shanghai
Boiling Point ~202 °CThe Good Scents Company[6]
Flash Point ~79 °C (174 °F)The Good Scents Company[6], TCI Shanghai
Solubility Soluble in water (4.566e+004 mg/L @ 25 °C est.)The Good Scents Company[6]

The flash point indicates that this is a combustible liquid, meaning it can ignite when heated.[7]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the essential steps for the safe handling of Methyl 5-Oxohexanoate-1,4,5-13C3 in a laboratory setting. This protocol is designed to minimize exposure and mitigate the risks associated with a combustible and irritant chemical.

Safe_Handling_Workflow Safe Handling Workflow for Methyl 5-Oxohexanoate-1,4,5-13C3 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Review_SDS Review Safety Data (Analogue: CAS 13984-50-4) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Receive_Store Receive and Store in a cool, well-ventilated area away from ignition sources. Don_PPE->Receive_Store Work_in_Hood Handle in a Chemical Fume Hood Receive_Store->Work_in_Hood Aliquot Aliquot for Use Work_in_Hood->Aliquot Spill_Response Spill Response: Absorb with inert material Work_in_Hood->Spill_Response In case of spill First_Aid First Aid: Skin/Eye Contact - Flush with water Work_in_Hood->First_Aid In case of contact Decontaminate Decontaminate Work Area Aliquot->Decontaminate Waste_Disposal Dispose of Waste in Labeled, Sealed Container Decontaminate->Waste_Disposal

Caption: Workflow for safe handling of Methyl 5-Oxohexanoate-1,4,5-13C3.

Detailed Steps for Safe Handling
  • Preparation :

    • Thoroughly review the safety data for the non-labeled analogue (CAS 13984-50-4) before commencing any work.

    • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] A flame-resistant lab coat is recommended.[8]

  • Handling :

    • Upon receipt, store the compound in a cool, well-ventilated area, away from heat and potential ignition sources.[9]

    • All handling of the liquid, including aliquoting and transfers, should be conducted within a certified chemical fume hood to prevent the accumulation of vapors.[7][8]

    • Avoid heating with open flames; use heating mantles, water baths, or other controlled heating sources.[7][9]

  • Cleanup and Disposal :

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Collect all waste, including contaminated consumables, in a clearly labeled, sealed container for hazardous waste disposal, following institutional and local regulations.[8]

  • Emergency Procedures :

    • Spill : In case of a spill, absorb the liquid with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated.

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

By adhering to these guidelines, researchers can safely handle Methyl 5-Oxohexanoate-1,4,5-13C3, enabling its effective use in advanced scientific research.

References

  • Environmental Health & Safety, University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. [Link]

  • The Good Scents Company. methyl 5-oxohexanoate, 13984-50-4. [Link]

  • Safety Storage. (2016, September 16). How to Ensure Safe Handling & Storage of Flammable Liquids. [Link]

  • Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. [Link]

  • Pharmaffiliates. 1185166-61-3| Chemical Name : Methyl 5-Oxohexanoate-1,4,5-13C3. [Link]

  • Division of Research Safety, University of Illinois. (2024, June 12). Flammable Liquids. [Link]

  • UNC Policies. Laboratory Safety Manual - Chapter 10: Fire Safety. [Link]

  • PubChem, National Institutes of Health. Methyl 5-oxohexanoate | C7H12O3 | CID 84129. [Link]

  • Shanghai Huicheng Biological Technology. Methyl 5-Oxohexanoate-1,4,5-13C3. [Link]

  • PubChem, National Institutes of Health. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701. [Link]

  • Environmental Protection Agency. Methyl oxoacetate - GHS Data. [Link]

  • Knight Chemicals Online. methyl (Z)-6-(dibenzo[b,f]azocin-5(6H)-yl)-6-oxohexanoate. [Link]

Sources

Difference between methyl 5-oxohexanoate and 4-acetylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Stability, Reactivity, and Synthetic Utility

Executive Summary

In the landscape of organic synthesis and metabolic research, 4-acetylbutyric acid (5-oxohexanoic acid) and its ester derivative, methyl 5-oxohexanoate , represent a critical pair of 1,5-dicarbonyl equivalents. While they share the same carbon skeleton, their applications diverge significantly based on the "masked" versus "free" nature of the carboxylic acid terminus.

  • 4-Acetylbutyric Acid (The Reactive Metabolite): A bifunctional keto-acid prone to intramolecular cyclization, serving as a direct precursor for 6-membered heterocycles (dihydropyridinones, lactones) and a known metabolite in fatty acid oxidation.

  • Methyl 5-oxohexanoate (The Stable Building Block): A lipophilic, volatile ester that "locks" the carboxylic acid, preventing premature cyclization and allowing chemoselective reactions at the ketone moiety (e.g., Grignard additions, reductive aminations) without acid-base interference.

This guide provides an in-depth technical comparison, elucidating the mechanistic divergence between these two forms and providing validated protocols for their interconversion and application.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Confusion often arises from the nomenclature of these compounds. It is vital to recognize that 4-acetylbutyric acid is synonymous with 5-oxohexanoic acid . Both contain a 6-carbon chain with a ketone at C5 and a carboxyl functionality at C1.

Structural Specifications
Feature4-Acetylbutyric Acid Methyl 5-oxohexanoate
CAS Number 3128-06-1 13984-50-4
IUPAC Name 5-Oxohexanoic acidMethyl 5-oxohexanoate
Synonyms

-Ketocaproic acid; 4-Acetylbutyric acid
Methyl 4-acetylbutyrate; 5-Oxocaproic acid methyl ester
Formula


MW 130.14 g/mol 144.17 g/mol
Structure


Physical State Solid / Semi-solid (Low MP)Liquid
Melting Point 13–14 °C< 0 °C (Liquid at RT)
Boiling Point 274–275 °C (dec.)~200 °C (Est.[1][2][3][4][5] volatility higher)
Solubility Water, Alcohols, Polar organic solventsEthers, Chlorinated solvents, Alcohols (Immiscible with water)
LogP ~0.2 (Hydrophilic)~0.9 (Lipophilic)
Structural Relationship Diagram

The following Graphviz diagram illustrates the structural relationship and the critical "1,5-dicarbonyl" spacing that dictates their reactivity.

ChemicalStructure cluster_0 Reactivity Consequence Acid 4-Acetylbutyric Acid (Reactive 1,5-Dicarbonyl) Ester Methyl 5-oxohexanoate (Protected Ester) Acid->Ester Esterification (MeOH, H+) Lactone Enol-Lactone / Hemiacetal (Cyclic Intermediate) Acid->Lactone Intramolecular Cyclization (Equilibrium) Ester->Acid Hydrolysis (LiOH/NaOH)

Figure 1: The interconversion between the acid and ester forms. Note the acid's potential to exist in equilibrium with a cyclic pseudo-acid form, which is blocked in the ester.

Part 2: The Reactivity Divergence

The choice between the acid and the ester is rarely arbitrary; it is dictated by the desired downstream chemistry.

The 1,5-Dicarbonyl System (Heterocycle Synthesis)

Unlike 1,4-dicarbonyls (levulinic acid derivatives) which form 5-membered rings (pyrroles/furans via Paal-Knorr), 4-acetylbutyric acid derivatives are 1,5-dicarbonyls . This geometry predisposes them to form 6-membered rings .

  • Using the Acid: In the presence of dehydrating agents or ammonia, the acid can cyclize to form 3,4-dihydro-6-methyl-2H-pyran-2-one (enol lactone) or lactams. The free acid proton catalyzes this internal nucleophilic attack.

  • Using the Ester: The ester is stable. To form heterocycles, it requires an external nucleophile (e.g., a primary amine) to displace the methoxy group. This allows for controlled "Cascade Reactions" where the amine first forms a Schiff base with the ketone, followed by cyclization onto the ester.

Chemoselectivity in Nucleophilic Additions
  • Grignard/Organolithium Reagents:

    • Acid:[1][2][3][5][6][7] Reacts immediately with the carboxyl proton (quenching 1 equivalent of reagent) before attacking the ketone. Requires excess reagent and harsh conditions.

    • Ester: The ketone is the primary electrophile (at -78°C). However, esters can also react with Grignards (forming tertiary alcohols). To target only the ketone in methyl 5-oxohexanoate, one typically employs organocuprates or carefully controlled temperatures, or protects the ketone as a ketal if the ester is the target.

Part 3: Synthetic Applications & Pathways[9][10]

Pathway Map: Divergent Synthesis

SynthesisPathways Start Methyl 5-oxohexanoate Amine Reaction with R-NH2 (Ammonium Acetate) Start->Amine Grignard Grignard Addition (R-MgBr, -78°C) Start->Grignard Hydrolysis LiOH / THF / H2O Start->Hydrolysis Dihydropyridinone 6-Methyl-3,4-dihydropyridin-2(1H)-one (Lactam Formation) Amine->Dihydropyridinone Cyclization (-MeOH, -H2O) TertiaryAlcohol Hydroxy-Ester Derivative Grignard->TertiaryAlcohol Chemoselective Alkylation Acid 4-Acetylbutyric Acid Hydrolysis->Acid Metabolism Metabolic Tracer (Fatty Acid Oxidation) Acid->Metabolism

Figure 2: Synthetic divergence. The ester serves as a gateway to lactams (green) or functionalized hydroxy-esters (yellow).

Key Application: Dihydropyridinone Synthesis

The most high-value application of methyl 5-oxohexanoate is the synthesis of dihydropyridinones , which are scaffolds for various alkaloids and pharmaceutical intermediates. The ester group acts as a leaving group after the amine condenses with the ketone.

Part 4: Experimental Protocols

Protocol A: Conversion of 4-Acetylbutyric Acid to Methyl 5-oxohexanoate

Objective: To protect the carboxylic acid for downstream ketone manipulation.

Materials:

  • 4-Acetylbutyric acid (CAS 3128-06-1)

  • Methanol (Anhydrous)

  • Sulfuric Acid (Catalytic) or Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 10.0 g (76.8 mmol) of 4-acetylbutyric acid in 100 mL of anhydrous methanol.

  • Catalysis: Cool the solution to 0°C. Add 0.5 mL of concentrated

    
     dropwise. (Alternatively, add 1.2 eq of 
    
    
    
    dropwise if water sensitivity is extreme).
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes; Acid

    
     ~0.1, Ester 
    
    
    
    ~0.6).
  • Workup: Concentrate the methanol under reduced pressure. Dilute the residue with 100 mL DCM.

  • Wash: Wash the organic layer with saturated

    
     (2 x 50 mL) to remove unreacted acid and catalyst. Caution:  Gas evolution (
    
    
    
    ).
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient (>95%).

Self-Validating Check: The disappearance of the broad -OH stretch (2500-3300 cm⁻¹) in IR and the appearance of a sharp methoxy singlet (~3.6 ppm) in ¹H NMR confirms conversion.

Protocol B: Synthesis of 6-Methyl-3,4-dihydropyridin-2(1H)-one

Objective: To demonstrate the 1,5-dicarbonyl reactivity of the ester to form a 6-membered lactam.

Materials:

  • Methyl 5-oxohexanoate (1 eq)[8][3]

  • Ammonium Acetate (

    
    , 5 eq)
    
  • Methanol (Solvent)

Methodology:

  • Setup: In a sealed pressure tube or round-bottom flask, combine Methyl 5-oxohexanoate (1.44 g, 10 mmol) and Ammonium Acetate (3.85 g, 50 mmol) in Methanol (20 mL).

  • Reaction: Heat the mixture to 70–80°C for 12–16 hours.

    • Mechanism:[1][3] Ammonium acetate provides ammonia. Ammonia attacks the ketone (forming an imine/enamine) and then cyclizes onto the ester, displacing methanol.

  • Workup: Cool to room temperature. Concentrate the solvent.

  • Extraction: Dissolve residue in EtOAc (50 mL) and wash with water (20 mL) and Brine (20 mL).

  • Purification: The product often precipitates or can be recrystallized from EtOAc/Hexane. Alternatively, purify via column chromatography (DCM/MeOH 95:5).

Expected Result: A solid lactam product. ¹H NMR will show the loss of the methyl ester peak and the appearance of a broad NH amide peak.

Part 5: Biological & Metabolic Context

While the ester is primarily a synthetic tool, the acid (5-oxohexanoic acid ) has biological relevance.

  • Metabolic Origin: It is a medium-chain fatty acid derivative.[9] It can arise from the bacterial metabolism of hexanoic acid derivatives or the oxidation of cyclohexane derivatives.

  • Lysine Catabolism: In certain pathways (e.g., Pseudomonas), 5-oxohexanoate is an intermediate in the degradation of lysine or aminocaproic acid.

  • Toxicology: Unlike 2,5-hexanedione (a neurotoxic 1,4-diketone metabolite of hexane), 5-oxohexanoic acid does not form pyrrole adducts with axonal proteins as readily, making it less neurotoxic. This distinction is crucial for safety assessments in drug development.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18407, 4-Acetylbutyric acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84129, Methyl 5-oxohexanoate. Retrieved from [Link]

  • Organic Chemistry Portal.Synthesis of Dihydropyridinones and Lactams.

    
    -keto esters). Retrieved from [Link]
    
  • NIST Chemistry WebBook. Mass Spectrum and Properties of 4-Acetylbutyric acid. Retrieved from [Link]

Sources

Advanced Metabolic Flux Analysis: The Strategic Utility of 1,4,5-13C3 Isotopologues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotopic Enrichment Patterns of 1,4,5-13C3 Labeled Compounds Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Metabolic Engineers, and Drug Discovery Scientists

Executive Summary

In the precision mapping of cellular metabolism, the choice of isotopic tracer defines the resolution of the metabolic snapshot.[1][2][3] While uniformly labeled ([U-13C]) and [1,2-13C] glucose are industry standards for general flux analysis, they often suffer from "spectral crowding" or symmetry-induced blindness in complex bifurcation points like the TCA cycle anaplerosis or the non-oxidative Pentose Phosphate Pathway (PPP).

This guide dissects the 1,4,5-13C3 labeling pattern —a high-resolution, non-standard isotopomer strategy. Whether synthesized as a custom glucose tracer or derived as a specific intermediate, the 1,4,5-pattern offers a unique "stereochemical key" that unlocks the distinct contributions of glycolysis versus the pentose phosphate pathway and resolves the scrambling of acetyl-CoA pools with exceptional clarity.

Part 1: Theoretical Basis & Atom Mapping

The "Split-Logic" of 1,4,5-13C3 Glucose

To understand the utility of a 1,4,5-labeled compound, we must map the fate of its carbon atoms through the central metabolic backbone. Unlike [U-13C] glucose, which creates a "heavy" background, the 1,4,5-pattern exploits the inherent asymmetry of the aldolase cleavage reaction.

1. Glycolytic Cleavage (The 50/50 Split)

When [1,4,5-13C3]Glucose enters glycolysis, it is phosphorylated to Fructose-1,6-bisphosphate (F1,6BP) and cleaved by Aldolase into two trioses:

  • DHAP (Dihydroxyacetone phosphate): Derived from Glucose carbons C1-C2-C3.

    • Fate: Since C1 is labeled, this yields [3-13C]DHAP (M+1).

  • GAP (Glyceraldehyde-3-phosphate): Derived from Glucose carbons C4-C5-C6.

    • Fate: Since C4 and C5 are labeled, this yields [1,2-13C2]GAP (M+2).

The Result: The downstream pyruvate pool becomes a distinct 1:1 mixture of M+1 (Methyl-labeled) and M+2 (Carboxyl/Carbonyl-labeled) isotopomers. This specific ratio is a hard signature of "pure" glycolysis. Any deviation from this 1:1 ratio in the M+1/M+2 lactate pool indicates flux diversion through alternative pathways (like the PPP).

2. The Pentose Phosphate Pathway (PPP) Discriminator

In the oxidative PPP, Glucose-6-Phosphate undergoes decarboxylation, losing C1 as CO2.

  • Input: [1,4,5-13C3]Glucose.[4]

  • Loss: C1 (Labeled) is lost as

    
    .
    
  • Remaining Skeleton: C2-C3-C4-C5-C6.

  • Labeling: The resulting Ribulose-5-Phosphate retains labels at original positions C4 and C5.

  • Outcome: The oxidative PPP selectively "cleans" the M+1 signal (from C1) while preserving the M+2 signal (from C4,5).

Diagnostic Power:

  • High M+1/M+2 Ratio: Dominant Glycolysis.

  • Low M+1/M+2 Ratio: Dominant Oxidative PPP (loss of C1).

G Glc [1,4,5-13C3] Glucose (C1*, C4*, C5*) FBP Fructose-1,6-BP (C1*, C4*, C5*) Glc->FBP Hexokinase/PGI/PFK CO2 CO2 (C1*) Glc->CO2 Ox-PPP (G6PDH) Ru5P Ribulose-5-P (C2-C3-C4*-C5*-C6) Retains C4*, C5* Glc->Ru5P Ox-PPP (Loss of C1) DHAP DHAP (From C1-C2-C3) Contains C1* FBP->DHAP Aldolase (Top Half) GAP GAP (From C4-C5-C6) Contains C4*, C5* FBP->GAP Aldolase (Bottom Half) DHAP->GAP TPI (Isomerization) Pyr1 Pyruvate Pool A (M+1) [3-13C] DHAP->Pyr1 Glycolysis Lower Pyr2 Pyruvate Pool B (M+2) [1,2-13C2] GAP->Pyr2 Glycolysis Lower

Figure 1: Atom mapping of 1,4,5-13C3 Glucose showing the divergence of label patterns between Glycolysis (generating M+1 and M+2) and PPP (generating M+2 only).

Part 2: Experimental Protocol (Self-Validating System)

To utilize this labeling pattern effectively, the experimental design must prevent isotopic non-steady-state artifacts. The following protocol ensures robust data generation suitable for Mass Isotopomer Distribution (MID) analysis.

Tracer Preparation & Cell Culture[2]
  • Media Formulation: Use glucose-free DMEM/RPMI. Supplement with 10-25 mM [1,4,5-13C3]Glucose (Custom synthesis or high-purity equivalent). Dialyzed FBS (dFBS) is mandatory to prevent unlabeled glucose contamination.

  • Steady State: Culture cells for at least 3 doublings (approx. 24-48 hours) to ensure isotopic steady state in central carbon metabolites.

  • Validation Step: Measure glucose concentration in spent media. If glucose is depleted >50%, the steady-state assumption may be violated due to metabolic shifting.

Metabolic Quenching & Extraction[2]
  • The "Cold-Shock" Principle: Metabolism must be arrested instantly (<1 sec) to preserve the M+1/M+2 ratio in pyruvate/lactate.

  • Protocol:

    • Aspirate media rapidly.

    • Immediately add -80°C 80:20 Methanol:Water .

    • Scrape cells on dry ice.

    • Vortex vigorously and centrifuge at 4°C (15,000 x g) for 10 min.

    • Collect supernatant. Dry under nitrogen stream.

Mass Spectrometry (GC-MS vs. LC-MS)

For this specific isotopomer analysis, GC-MS is often superior due to the structural information provided by fragmentation, which helps verify the position of the label (C1 vs C2 vs C3).

  • Derivatization (GC-MS): Use TBDMS (tert-butyldimethylsilyl) derivatization.

    • Why? It produces stable [M-57]+ fragments (loss of tert-butyl group), preserving the entire carbon backbone of lactate and pyruvate for analysis.

  • Target Ions (Lactate-TBDMS):

    • m/z 261 (M+0)

    • m/z 262 (M+1) -> Corresponds to [3-13C]Lactate (from DHAP/C1).

    • m/z 263 (M+2) -> Corresponds to [1,2-13C2]Lactate (from GAP/C4,5).

Part 3: Data Interpretation & Logic

The "Symmetry Index" Calculation

The power of 1,4,5-labeling lies in the Symmetry Index (SI) of the triose pool.

Formula:



  • Scenario A (Pure Glycolysis):

    • DHAP (M+1) and GAP (M+2) are produced 1:1.

    • TPI equilibrates them.

    • Result: Lactate M+1 ≈ Lactate M+2.

  • Scenario B (High PPP Activity):

    • C1 is lost. The M+1 source (DHAP) is diminished relative to the M+2 source (GAP/Ru5P recycling).

    • Result: Lactate M+2 > Lactate M+1.

TCA Cycle Entry & Acetyl-CoA Scrambling

The 1,4,5-pattern provides a unique signature when entering the mitochondria.

  • [3-13C]Pyruvate (from C1)

    
     PDH 
    
    
    
    [2-13C]Acetyl-CoA .
  • [1,2-13C2]Pyruvate (from C4,5)

    
     PDH 
    
    
    
    [1-13C]Acetyl-CoA (C1 is lost as CO2).

Crucial Insight: Unlike [U-13C]Glucose which yields [1,2-13C2]Acetyl-CoA, the 1,4,5-tracer generates a mix of singly labeled Acetyl-CoA species ([1-13C] and [2-13C]). This allows researchers to measure the dilution of the Acetyl-CoA pool by fatty acid oxidation (unlabeled source) without the complexity of multiple isotopologues.

MetaboliteIsotopomerOrigin CarbonPathway Indication
Lactate M+1Glucose C1Marker of Glycolytic Flux (DHAP arm)
Lactate M+2Glucose C4, C5Marker of Conserved Carbon (GAP arm + PPP)
Acetyl-CoA M+1 (Methyl)Glucose C1Derived from [3-13C]Pyruvate
Acetyl-CoA M+1 (Carbonyl)Glucose C4Derived from [1,2-13C2]Pyruvate

Part 4: Workflow Visualization

The following diagram illustrates the integrated workflow for utilizing 1,4,5-13C3 tracers in drug development (e.g., assessing Warburg effect inhibitors).

Workflow Tracer Tracer Selection [1,4,5-13C3] Glucose Culture Cell Culture (Steady State >24h) Tracer->Culture Incubation Quench Metabolic Quenching (-80C MeOH) Culture->Quench Arrest Metabolism MS GC-MS Analysis (TBDMS Derivatization) Quench->MS Extraction Data MID Analysis (M+1 vs M+2 Ratio) MS->Data Peak Integration Insight Flux Map Glycolysis vs PPP Data->Insight Modeling

Figure 2: End-to-end experimental workflow for 13C-MFA using positional isotopomers.

References

  • Antoniewicz, M. R. (2018).[5] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[5][6] Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. Link

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Link

  • Jang, C., et al. (2018). Metabolite Proofreading in 13C-Flux Analysis. Cell Metabolism.[1][2][3][5][6][7] Link

Sources

Targeting the 5-Oxohexanoate Node: Metabolic Architecture and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic intermediate 5-oxohexanoate (also known as 4-acetylbutyrate or 5-oxocaproate) represents a critical "cleavage node" in the anaerobic catabolism of aromatic compounds. While often overshadowed by central carbon metabolites, this keto-acid and its hydroxylated derivatives (e.g., (S)-3-hydroxy-5-oxohexanoate) are the definitive biomarkers of reductive ring fission .

For researchers in microbial physiology and drug discovery, this molecule is significant for two reasons:

  • Microbiome Signaling: It is a key intermediate in the gut microbiome’s processing of dietary polyphenols (phloroglucinol, resorcinol), linking diet to host immunity.

  • Synthetic Utility: The structural backbone of 5-oxohexanoate serves as a precursor for AKR1C3 inhibitors (castrate-resistant prostate cancer therapeutics) and nylon-6,6 precursors (adipate) via metabolic engineering.

This guide dissects the enzymatic machinery generating 5-oxohexanoate, compares its divergent metabolic fates, and provides validated protocols for its detection and enzymatic characterization.

Section 1: The Metabolic Context – Anaerobic Ring Fission

Unlike aerobic degradation, which uses oxygenases to force ring cleavage, anaerobic bacteria (e.g., Clostridium, Azoarcus, Collinsella) employ reductive strategies. The benzene ring is destabilized by reduction, followed by hydrolytic cleavage. 5-oxohexanoate appears as the linearized product of these cyclic ketones.

The Resorcinol Pathway (Unsubstituted 5-Oxohexanoate)

In denitrifying bacteria like Azoarcus anaerobius, resorcinol (1,3-dihydroxybenzene) is reduced to cyclohexane-1,3-dione .

  • The Hydrolysis Event: A specific hydrolase attacks the diketone, cleaving the C-C bond to yield 5-oxohexanoate .[1]

  • Fate: This linear keto-acid is typically activated to a CoA ester and cleaved via

    
    -oxidation-like mechanisms to yield acetyl-CoA  and glutaryl-CoA .
    
The Phloroglucinol Pathway (The 3-Hydroxy Variant)

In the gut anaerobe Clostridium scatologenes and the actinobacterium Collinsella, phloroglucinol (1,3,5-trihydroxybenzene) follows a more complex route.

  • Reduction: Phloroglucinol reductase (PGR) converts the substrate to dihydrophloroglucinol.[1][2][3][4]

  • Ring Opening: A manganese-dependent dihydrophloroglucinol cyclohydrolase (DPGC) opens the ring to form (S)-3-hydroxy-5-oxohexanoate .[2][3][4][5]

  • The Divergence Point:

    • Oxidative Route (Clostridium): Oxidized by (S)-3-hydroxy-5-oxohexanoate dehydrogenase (TfD) to 3-keto-5-oxohexanoate (triacetate), which is then cleaved into three acetyl-CoA units.[2][3]

    • Aldolytic Route (Collinsella): Cleaved by an aldolase (HOHA) to form acetone and malonate semialdehyde .[3][4]

Section 2: Enzymology and Mechanism

Understanding the enzymes governing this node is essential for metabolic engineering and kinetic modeling.

(S)-3-Hydroxy-5-oxohexanoate Dehydrogenase (TfD)

This enzyme is a member of the Short-chain Dehydrogenase/Reductase (SDR) superfamily but exhibits unique specificity.

  • Cofactor: NAD(P)+ dependent.[3][4][6][7]

  • Stereospecificity: Strictly specific for the (S)-enantiomer.

  • Mechanism: It catalyzes the oxidation of the hydroxyl group at C3, creating a triketone intermediate (3,5-dioxohexanoate, or triacetate). This molecule is chemically unstable and requires immediate channeling to the next enzyme (Triacetate-Acetoacetate Lyase, TAL) to prevent spontaneous decarboxylation.

Therapeutic Relevance: The AKR1C3 Connection

While bacterial enzymes degrade these compounds, human drug development utilizes the 5-oxohexanoate scaffold to inhibit Aldo-Keto Reductase 1C3 (AKR1C3) .[8]

  • Mechanism: AKR1C3 is upregulated in castrate-resistant prostate cancer, converting androstenedione to testosterone.

  • Inhibition: Indomethacin analogs synthesized from 5-oxohexanoate mimic the substrate transition state, blocking the enzyme's active site and preventing androgen synthesis.

Section 3: Visualization of Metabolic Architecture

The following diagram illustrates the convergence of Resorcinol and Phloroglucinol degradation pathways upon the 5-oxohexanoate motif and their subsequent divergence.

G cluster_0 Resorcinol Input (Azoarcus) cluster_1 Phloroglucinol Input (Clostridium/Collinsella) Resorcinol Resorcinol Cyclohexanedione Cyclohexane-1,3-dione Resorcinol->Cyclohexanedione Reductase OxoHex 5-Oxohexanoate (Linear) Cyclohexanedione->OxoHex Hydrolase (Ring Fission) Glutaryl Glutaryl-CoA + Acetyl-CoA OxoHex->Glutaryl Beta-oxidation (Thiolase) Phloroglucinol Phloroglucinol DihydroPhl Dihydrophloroglucinol Phloroglucinol->DihydroPhl PGR (NADPH) HydroxyOxo (S)-3-Hydroxy- 5-oxohexanoate DihydroPhl->HydroxyOxo DPGC (Mn2+) Triacetate 3,5-Dioxohexanoate (Triacetate) HydroxyOxo->Triacetate TfD Dehydrogenase (Clostridium route) Acetone Acetone + Malonate Semialdehyde HydroxyOxo->Acetone HOHA Aldolase (Collinsella route) AcetylCoA 3x Acetyl-CoA Triacetate->AcetylCoA TAL Lyase

Figure 1: Convergence of aromatic catabolism on 5-oxohexanoate derivatives and species-specific divergence.

Section 4: Experimental Protocols

Protocol: Enzymatic Assay of (S)-3-Hydroxy-5-oxohexanoate Dehydrogenase (TfD)

Objective: To measure the specific activity of TfD in cell-free extracts or purified fractions. This assay relies on the spectrophotometric monitoring of NAD(P)+ reduction.

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.5).

  • Substrate: (S)-3-hydroxy-5-oxohexanoate (Synthesis required or custom order; Note: Often generated in situ using recombinant DPGC and dihydrophloroglucinol).

  • Cofactor: 2 mM NAD+ or NADP+.

  • Control: Heat-inactivated enzyme fraction.

Workflow:

  • Preparation: Pre-warm the spectrophotometer to 30°C. Set wavelength to 340 nm (extinction coefficient

    
    ).
    
  • Blanking: Add 900 µL Buffer and 50 µL Cofactor solution to the cuvette. Auto-zero.

  • Initiation: Add 20 µL of Enzyme extract. Incubate for 30 seconds to establish baseline.

  • Reaction: Add 30 µL Substrate (final conc. 1-5 mM). Mix rapidly by inversion.

  • Measurement: Monitor the increase in absorbance at 340 nm for 3–5 minutes.

  • Calculation:

    
    
    
Analytical Detection via LC-MS/MS

Objective: Quantitation of 5-oxohexanoate intermediates in fermentation broth.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B.
Ionization ESI Negative Mode (Carboxylic acids ionize better in negative mode)
MRM Transition 5-oxohexanoate: m/z 129 -> 59 (Acetate loss) 3-hydroxy-5-oxohexanoate: m/z 145 -> 101 (Decarboxylation)

Section 5: References[6][7][9]

  • An aldolase-dependent phloroglucinol degradation pathway in Collinsella sp.[3][4][5] zg1085. Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Anaerobic phloroglucinol degradation by Clostridium scatologenes. Source: National Institutes of Health (PMC) URL:[Link]

  • Heterologous Expression and Identification of the Genes Involved in Anaerobic Degradation of Resorcinol in Azoarcus anaerobius. Source: Journal of Bacteriology (via NIH) URL:[Link]

  • Role of AKR1C3 Inhibition in Castrate-Resistant Prostate Cancer. Source: ResearchGate (Biochemical Journal) URL:[Link]

Sources

Methodological & Application

Protocol for 13C-metabolic flux analysis using methyl 5-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for 13C-Metabolic Flux Analysis using Methyl 5-Oxohexanoate

Part 1: Executive Summary & Scientific Rationale

The Challenge: Standard metabolic flux analysis (MFA) using [U-13C]glucose or [U-13C]glutamine often struggles to discretely resolve the cytosolic acetyl-CoA pool used for de novo lipogenesis (DNL) from the mitochondrial acetyl-CoA pool used for oxidation. The transport of citrate via the citrate shuttle and its subsequent cleavage by ATP-Citrate Lyase (ACLY) equilibrates these pools, masking the contribution of alternative carbon sources like ketone bodies or specific anaplerotic substrates.

The Solution: Methyl 5-oxohexanoate (M5OH) (also known as Methyl 5-oxocaproate) serves as a specialized tracer to probe cytosolic acetoacetyl-CoA and acetyl-CoA fluxes independent of the citrate shuttle.

Mechanism of Action:

  • Cellular Entry: As a methyl ester, M5OH passively diffuses across the plasma membrane, bypassing transporter-limited uptake.

  • Activation: Intracellular esterases hydrolyze it to 5-oxohexanoate .

  • Metabolic Cleavage: 5-oxohexanoate mimics intermediates of fatty acid oxidation and phenolic degradation. It is cleaved (likely via a cytosolic or peroxisomal thiolase-like mechanism similar to bacterial triacetate pathways) to yield Acetoacetate and Acetyl-CoA .

  • Flux Integration: The generated Acetoacetate is activated by Acetoacetyl-CoA Synthetase (AACS) to Acetoacetyl-CoA, which feeds directly into fatty acid synthesis or cholesterol biosynthesis, bypassing the mitochondrial TCA cycle and ACLY.

Primary Applications:

  • Quantifying Ketone Body utilization for lipogenesis (AACS pathway activity).

  • Distinguishing Cytosolic vs. Mitochondrial Acetyl-CoA enrichment.

  • Studying metabolic rewiring in Hepatocellular Carcinoma (HCC) and Adipocytes where AACS is upregulated.

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the unique entry point of Methyl 5-oxohexanoate and its integration into the lipogenic pathway, contrasting it with standard glucose tracing.

M5OH_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria M5OH_ext [U-13C]Methyl 5-oxohexanoate M5OH_cyt Methyl 5-oxohexanoate M5OH_ext->M5OH_cyt Diffusion Glucose [U-13C]Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis FiveOxo 5-Oxohexanoate M5OH_cyt->FiveOxo Esterases AcAc Acetoacetate FiveOxo->AcAc Cleavage (Thiolase-like) Cyt_AcCoA Cytosolic Acetyl-CoA FiveOxo->Cyt_AcCoA Cleavage AcAcCoA Acetoacetyl-CoA AcAc->AcAcCoA AACS (Synthetase) AcAcCoA->Cyt_AcCoA ACAT2 (Thiolase) FattyAcids Fatty Acids (Palmitate) AcAcCoA->FattyAcids Primer MalonylCoA Malonyl-CoA Cyt_AcCoA->MalonylCoA ACC MalonylCoA->FattyAcids FASN Mito_AcCoA Mitochondrial Acetyl-CoA Pyruvate->Mito_AcCoA PDH Citrate_cyt Citrate Citrate_cyt->Cyt_AcCoA ACLY Citrate_mito Citrate Mito_AcCoA->Citrate_mito CS TCA TCA Cycle Mito_AcCoA->TCA Citrate_mito->Citrate_cyt Transport

Caption: Pathway map showing Methyl 5-oxohexanoate providing cytosolic Acetoacetate/Acetyl-CoA for lipogenesis, bypassing the mitochondrial citrate shuttle.

Part 3: Experimental Protocol

A. Reagent Preparation
  • Tracer Sourcing:

    • Compound: [U-13C]Methyl 5-oxohexanoate (or specific isotopologues like [5,6-13C] if targeting the ketone moiety).

    • Note: If commercial sources are limited, custom synthesis via Claisen condensation of [13C]acetate derivatives is often required (See Krumholz et al., 1987 for structural analogs).

  • Stock Solution:

    • Dissolve tracer in DMSO to create a 500 mM stock.

    • Store at -20°C under argon to prevent oxidation.

B. Cell Culture & Labeling

Objective: Establish isotopic steady state in lipogenic products.

  • Seeding: Seed cells (e.g., HepG2, 3T3-L1 adipocytes) in 6-well plates.

  • Pre-Conditioning: 24 hours prior to labeling, switch to maintenance medium with dialyzed FBS (to remove background ketones/lipids).

  • Labeling Phase:

    • Replace medium with fresh medium containing 100 µM - 500 µM [U-13C]Methyl 5-oxohexanoate .

    • Control: Parallel wells with [U-13C]Glucose (25 mM) for comparison.

    • Duration: Incubate for 24–48 hours (for fatty acid synthesis) or 2–6 hours (for TCA cycle intermediates).

  • Quenching:

    • Aspirate medium rapidly.

    • Wash cells 2x with ice-cold saline (0.9% NaCl).

    • Add 500 µL ice-cold Methanol:Water (80:20) immediately to quench metabolism.

C. Sample Extraction

This protocol separates polar metabolites (TCA intermediates) from non-polar lipids (Fatty acids).

  • Biphasic Extraction:

    • Add 300 µL Chloroform to the quenched cell lysate.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Phase Separation:

    • Upper Phase (Polar): Contains Acetyl-CoA, Citrate, Succinate. Transfer to a new tube for LC-MS.

    • Lower Phase (Non-Polar): Contains Triglycerides, Phospholipids, Free Fatty Acids. Transfer to a glass vial for derivatization.

D. Derivatization & Analysis (GC-MS)

Target: Fatty Acid Methyl Esters (FAMEs) to measure lipogenic flux.

  • FAME Synthesis:

    • Dry the lower phase under Nitrogen gas.

    • Add 500 µL 2% H2SO4 in Methanol .

    • Incubate at 80°C for 2 hours (Transesterification).

    • Extract FAMEs by adding 500 µL Hexane and 100 µL saturated NaCl.

    • Collect the Hexane layer.

  • GC-MS Settings:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.

    • Ions to Monitor:

      • Palmitate (C16:0): m/z 270 (M0) to 286 (M16).

      • Stearate (C18:0): m/z 298 (M0) to 316 (M18).

Part 4: Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Calculate the fractional abundance of each isotopologue (


) for Palmitate.


Isotopomer Spectral Analysis (ISA)

Use ISA models to estimate the Fractional Contribution (D) of the tracer to the lipogenic acetyl-CoA pool.

  • Parameter D (Dilution): Represents the fraction of acetyl-CoA derived from the tracer.

  • Parameter g(t): Represents the fraction of newly synthesized fatty acids during the incubation.

ParameterHigh Value (>50%)Low Value (<10%)Interpretation
D (Enrichment) High Tracer UsageLow Tracer UsageIndicates if M5OH is a major source of cytosolic Acetyl-CoA.
g(t) (Synthesis) High DNL RateLow DNL RateIndicates active fatty acid synthesis.
Interpreting M5OH vs. Glucose Data
  • Scenario A (High Glucose D, Low M5OH D): Lipogenesis is driven mainly by glycolysis/citrate shuttle.

  • Scenario B (High M5OH D): Significant flux through AACS (Acetoacetyl-CoA Synthetase). This suggests the cell is primed to utilize ketone-like substrates for lipid growth, a phenotype often observed in aggressive tumors or ketogenic states.

Part 5: Troubleshooting & Quality Control

  • Issue: Low Enrichment in Palmitate.

    • Cause: Slow hydrolysis of the methyl ester.

    • Fix: Check expression of carboxylesterases (CES1) in your cell line. If low, pre-hydrolyze the tracer to 5-oxohexanoate (free acid) before adding to media (pH adjust to 7.4).

  • Issue: High M+2 peak in Citrate (Mitochondrial).

    • Cause: The tracer is entering the mitochondria and undergoing beta-oxidation.

    • Resolution: This confirms the tracer is working but indicates mitochondrial crosstalk. Use the ratio of Cytosolic Acetyl-CoA (inferred from Palmitate) to Mitochondrial Acetyl-CoA (inferred from Citrate M+2) to quantify compartmentalization.

References

  • Krumholz, L. R., et al. (1987). "Metabolism of gallate and phloroglucinol in Eubacterium oxidoreducens via 3-hydroxy-5-oxohexanoate." Journal of Bacteriology, 169(5), 1886–1890.

  • Metallo, C. M., et al. (2012). "Tracing metabolic flux with isotopes." Nature Protocols, 7(10), 1824-1846. (General MFA Protocol).
  • Miyazawa, T., et al. (2010). "Acetoacetyl-CoA synthetase is an essential enzyme for lipogenesis from ketone bodies." Biochemical and Biophysical Research Communications, 394(2), 262-267.
  • Dressler, H. (1994). "Resorcinol: Its Uses and Derivatives." Springer Science & Business Media.[1] (Chemical synthesis of 5-oxohexanoate derivatives).

  • BenchChem. (2025). "2-Methyl-5-oxohexanoic Acid in Organic Synthesis: Application Notes."

Sources

Troubleshooting & Optimization

Preventing hydrolysis of methyl 5-oxohexanoate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #M5O-STAB-001 Subject: Prevention of Hydrolysis and Degradation in Aqueous Buffers Assigned Specialist: Senior Application Scientist, Stability Kinetics Division

Diagnostic & Triage: Why is your compound disappearing?

Researchers frequently report the rapid loss of Methyl 5-oxohexanoate (CAS 13984-50-4) in biological assays. If your HPLC or LC-MS signal is vanishing, it is likely due to one of three specific chemical instabilities inherent to this molecule in aqueous environments.

The Three Degradation Pathways
  • Hydrolysis (The Primary Culprit): The methyl ester group is electrophilic. In water, hydroxide ions (

    
    ) or general bases (like Phosphate) attack the carbonyl carbon, cleaving the molecule into 5-oxohexanoic acid  and methanol . This reaction is irreversible and pH-dependent.
    
  • Aminolysis (The Buffer Trap): If you use buffers containing primary amines (e.g., TRIS ), the amine nitrogen acts as a nucleophile, displacing the methoxy group to form a stable amide . This is often mistaken for hydrolysis but is actually a derivatization reaction.

  • Intramolecular Cyclization (The High pH Risk): Methyl 5-oxohexanoate is a 1,5-dicarbonyl compound. At pH > 8.5, base-catalyzed deprotonation at the

    
    -carbon can trigger an intramolecular Aldol-like or Claisen condensation, forming a 5-membered cyclic enone (cyclopentenone derivative).
    
Visualizing the Degradation Risks

The following diagram illustrates the mechanistic fate of your molecule under different conditions.

DegradationPathways cluster_conditions Critical Factors M5O Methyl 5-oxohexanoate (Target Molecule) Acid 5-oxohexanoic acid (Hydrolysis Product) M5O->Acid Path A: Hydrolysis (Catalyzed by OH- or Phosphate) Amide TRIS-Amide Adduct (Aminolysis Product) M5O->Amide Path B: Aminolysis (Reacts with TRIS/Glycine) Cycle Cyclopentenone deriv. (Cyclization Product) M5O->Cycle Path C: Intramolecular Aldol (pH > 8.5) pH pH > 7.5 Temp Temp > 25°C Nu Nucleophilic Buffer (TRIS, Phosphate)

Figure 1: Mechanistic degradation pathways of Methyl 5-oxohexanoate. Path A and B are the most common causes of signal loss in biological buffers.

Buffer Selection Guide: The "Safe Zone"

The choice of buffer is the single most critical variable. You must avoid nucleophilic buffers and those that act as efficient general base catalysts.

Buffer Compatibility Matrix
Buffer SystemCompatibilityMechanism of Failure / Success
PBS (Phosphate) HIGH RISK Phosphate dianion (

) acts as a general base catalyst, significantly accelerating ester hydrolysis [1].
TRIS CRITICAL FAILURE Primary amine reacts with the ester (aminolysis) to form an amide.[1] Do not use. [2].
Glycine CRITICAL FAILURE Primary amine causes aminolysis.
HEPES RECOMMENDED Sterically hindered sulfonic acid buffer. Low nucleophilicity; minimal catalysis of ester hydrolysis [3].
MOPS RECOMMENDED Similar to HEPES; morpholine ring is non-nucleophilic at physiological pH.
MES RECOMMENDED Excellent for slightly acidic conditions (pH 5.5 - 6.5) where hydrolysis is slowest.
Citrate CAUTION Usable at low pH, but carboxylates can occasionally act as weak nucleophiles.
Decision Logic for Experimental Design

BufferSelection Start Start: Select Conditions pH_Check Required pH? Start->pH_Check Acidic pH 5.5 - 6.5 pH_Check->Acidic Neutral pH 7.0 - 7.5 pH_Check->Neutral Basic pH > 8.0 pH_Check->Basic Buffer_Acid Use MES or Acetate Acidic->Buffer_Acid Buffer_Neut Use HEPES or MOPS Neutral->Buffer_Neut Buffer_Basic HIGH RISK: Use Borate (if compatible) Work on ICE Basic->Buffer_Basic Check_Amine Does buffer have primary amines (TRIS)? Buffer_Neut->Check_Amine Check_Phos Is it Phosphate? Check_Amine->Check_Phos No Stop_Amine STOP: Aminolysis Risk Check_Amine->Stop_Amine Yes Stop_Phos STOP: Catalytic Hydrolysis Check_Phos->Stop_Phos Yes Proceed PROCEED: Prepare Fresh Keep Cold Check_Phos->Proceed No

Figure 2: Decision tree for selecting the optimal buffer system to minimize Methyl 5-oxohexanoate degradation.

Recommended Protocol: "The Stability Workflow"

To maximize the half-life of Methyl 5-oxohexanoate, follow this strict protocol. This workflow relies on kinetic trapping —slowing the reaction rate (


) sufficiently to complete your assay.
Reagents Required[2][3]
  • Compound: Methyl 5-oxohexanoate (High purity).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Acetonitrile.

  • Buffer: 50 mM HEPES or MOPS, pH 7.0 (pre-chilled to 4°C).

Step-by-Step Methodology

1. Stock Solution Preparation (Non-Aqueous)

  • Dissolve the neat liquid compound in anhydrous DMSO to create a high-concentration stock (e.g., 100 mM).

  • Why: Hydrolysis cannot occur without water. DMSO also reduces the water activity (

    
    ) when diluted, slightly stabilizing the ester transition state [4].
    
  • Storage: Store this stock at -20°C or -80°C. It is stable for months in this state.

2. The "Just-in-Time" Dilution

  • Do not prepare aqueous working solutions in advance.

  • Perform the dilution into aqueous buffer immediately before the experiment begins (

    
     minutes).
    
  • Keep all buffers on ice (4°C) .

  • Why: The rate of hydrolysis roughly doubles for every 10°C increase in temperature. Working at 4°C vs 25°C can extend the half-life by 4-5x.

3. Assay Execution

  • If the assay requires incubation at 37°C, limit the time window.

  • Control: Always run a "Buffer Only" control (no cells/enzyme) to quantify the background chemical hydrolysis rate. Subtract this slope from your biological data.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol as a co-solvent? A: It is risky. While Methyl 5-oxohexanoate dissolves in ethanol, ethanol is a nucleophile. In the presence of enzymes (lipases/esterases) or specific catalysts, you might induce transesterification (swapping the methyl group for an ethyl group), creating Ethyl 5-oxohexanoate. DMSO or Acetonitrile are chemically inert regarding transesterification.

Q: My assay requires pH 8.0. What do I do? A: This is the "Danger Zone." At pH 8.0, the concentration of hydroxide ions is 10x higher than at pH 7.0.

  • Mitigation: Increase the ionic strength slightly (though this has complex effects, it sometimes shields charged transition states).

  • Throughput: Process samples in smaller batches so the compound doesn't sit in the buffer for long.

  • Acceptance: Measure the hydrolysis rate (

    
    ) at pH 8.0 and apply a mathematical correction to your results based on the incubation time.
    

Q: Why does the compound turn yellow in base? A: This indicates the formation of the condensation product (cyclopentenone derivative) via the intramolecular Aldol pathway. This product often has an extended conjugated system, absorbing UV/Vis light. If you see yellowing, your pH is likely too high, or the stock is degraded.

References

  • Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol. 1. W. A. Benjamin.
  • Yamakado, H., et al. (2003). "Aminolysis of Esters by TRIS and other amine buffers." International Journal of Chemical Kinetics.

  • Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research." Biochemistry. (Establishes HEPES/MOPS as non-nucleophilic alternatives).

  • Kumari, S., et al. (2016). "Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester." International Journal of Scientific Development and Research.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84129, Methyl 5-oxohexanoate.[2]

Sources

Improving stability of 5-oxohexanoate esters during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 5-oxohexanoate esters. As versatile intermediates in pharmaceutical and chemical synthesis, the stability of these γ-keto esters is paramount to ensuring experimental reproducibility and the integrity of your final products.[1] This guide provides in-depth, experience-driven advice to help you diagnose, prevent, and resolve stability issues encountered during the storage and handling of these compounds. We will explore the underlying chemical principles of degradation and offer validated protocols to maintain the purity and reactivity of your materials.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers face. The answers are designed to provide not just a solution, but a foundational understanding of the chemical mechanisms at play.

Q1: My 5-oxohexanoate ester is showing a new peak in the HPLC/GC analysis after storage. What is the likely impurity?

A1: The most probable cause is hydrolysis of the ester bond. This reaction, catalyzed by trace amounts of acid or base, cleaves the ester to form the parent 5-oxohexanoic acid and the corresponding alcohol.[2] The presence of water is the key reactant for this degradation pathway.

  • Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. In acidic conditions, the carbonyl oxygen is protonated, making the ester even more electrophilic. Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the ester. This reaction is often irreversible under basic conditions as the resulting carboxylate is deprotonated, preventing the reverse reaction.[2]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to confirm if the mass of the new peak corresponds to 5-oxohexanoic acid.

    • Check Solvents: Ensure all solvents used for storage are anhydrous. Use freshly opened bottles of high-purity, dry solvents or solvents dried over molecular sieves.[3]

    • Inert Atmosphere: Store the ester under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air from the container headspace.[3]

Q2: I've noticed a gradual loss of potency or reactivity of my ester over time, even when stored in a dry solvent. What else could be happening?

A2: Beyond hydrolysis, γ-keto esters can undergo degradation via enolization. The protons on the carbon adjacent to the ketone (the α-carbon) are acidic and can be removed to form an enol or enolate intermediate.[4][5] This process can lead to unintended side reactions or racemization if the α-carbon is a stereocenter.

  • Causality: Keto-enol tautomerism is an equilibrium between the keto form and the enol form (an alkene with an alcohol).[6] This equilibrium can be catalyzed by both acids and bases.[4] While the keto form is generally more stable, the formation of even small amounts of the highly nucleophilic enol or enolate can open pathways to aldol-type condensations, oxidation, or other undesired reactions, thereby reducing the concentration of the active starting material.

  • Troubleshooting Steps:

    • Control pH: Ensure the storage solution is neutral. Avoid solvents with acidic or basic impurities. If necessary, store over a neutral drying agent like anhydrous sodium sulfate.

    • Minimize Temperature: Store the ester at the lowest practical temperature (e.g., -20°C or -80°C) to slow the kinetics of all potential degradation pathways.[7]

    • Avoid Contaminants: Be vigilant about cross-contamination from other reagents in the lab, especially strong acids, bases, or metals that could catalyze degradation.

Q3: What are the ideal storage conditions for a pure 5-oxohexanoate ester?

A3: The ideal conditions are designed to mitigate the primary degradation pathways of hydrolysis and enolization-driven side reactions.

  • As a Neat Solid/Oil: If the ester is a solid or a stable oil, store it neat (undiluted) in an amber glass vial under an inert atmosphere (argon or nitrogen).[3] Store in a freezer, preferably at -20°C or below. The container should be placed inside a secondary container with a desiccant.[3]

  • As a Solution: If a stock solution is required, use a high-purity, anhydrous, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Avoid protic solvents like methanol or ethanol, which can participate in transesterification. Prepare aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture each time the sample is used.[3]

The following table summarizes the recommended storage conditions:

ParameterRecommended ConditionRationale
Form Neat solid/oil or solution in anhydrous aprotic solventMinimizes presence of water for hydrolysis.[3]
Temperature ≤ -20°CReduces the rate of all chemical degradation reactions.[7]
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.[3]
Container Amber glass vial with a PTFE-lined capPrevents photodegradation and ensures an inert storage surface.[3]
Handling Aliquot into smaller volumesAvoids repeated freeze-thaw cycles and contamination of the main stock.[3]
Q4: How can I design an experiment to check the stability of my specific 5-oxohexanoate ester derivative under my lab's conditions?

A4: A real-time stability study is the most effective way to validate your storage protocol. This involves monitoring the purity of the ester over time under your chosen storage conditions. See the "Experimental Protocols" section below for a detailed, step-by-step guide on how to set up and execute this study using HPLC analysis.[8][9]

Visualization of Degradation Pathways

The following diagrams illustrate the key chemical transformations that can lead to the degradation of 5-oxohexanoate esters during storage.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_enolization Enolization & Side Reactions Ester 5-Oxohexanoate Ester (R-O-C(=O)-(CH2)3-C(=O)-CH3) Acid 5-Oxohexanoic Acid (HOOC-(CH2)3-C(=O)-CH3) Enol Enol/Enolate Intermediate p1 Ester->p1 p2 Ester->p2 Water H2O (Moisture) Water->Acid H+ or OH- catalyst Alcohol Alcohol (R-OH) SideProducts Aldol Products, Oxidation, etc. Enol->SideProducts Further Reaction p1->Acid Hydrolysis p1->Alcohol p2->Enol Keto-Enol Tautomerism

Caption: Primary degradation routes for 5-oxohexanoate esters.

Troubleshooting Workflow

Use this decision tree to diagnose and address stability issues when they arise.

TroubleshootingWorkflow start Purity check fails (e.g., new HPLC peak) check_mass Identify impurity via LC-MS start->check_mass is_hydrolysis Mass matches 5-oxohexanoic acid? check_mass->is_hydrolysis is_other Other unexpected mass or loss of material? is_hydrolysis->is_other No action_hydrolysis Root Cause: Hydrolysis 1. Use anhydrous solvents. 2. Store under inert gas. 3. Check for acidic/basic residue. is_hydrolysis->action_hydrolysis Yes action_enol Root Cause: Enolization/Side Reactions 1. Ensure neutral pH. 2. Lower storage temperature. 3. Check for catalytic contaminants. is_other->action_enol Yes action_repurify Repurify material. Implement improved storage protocol. action_hydrolysis->action_repurify action_enol->action_repurify

Caption: Decision tree for troubleshooting ester degradation.

Experimental Protocols

Protocol 1: Real-Time Stability Assessment via HPLC

This protocol provides a self-validating system to confirm the stability of your 5-oxohexanoate ester under your specific storage conditions.

Objective: To quantify the purity of a 5-oxohexanoate ester over a set period to determine its shelf-life under defined storage conditions.

Materials:

  • Your 5-oxohexanoate ester sample

  • Anhydrous storage solvent (e.g., HPLC-grade Acetonitrile or Dichloromethane)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., HPLC-grade Acetonitrile and water with 0.1% formic acid)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Time Point Zero (T=0) Sample Preparation:

    • Accurately prepare a stock solution of your ester in the chosen anhydrous storage solvent at a known concentration (e.g., 10 mg/mL).

    • Immediately take an aliquot of this fresh stock solution.

    • Dilute this aliquot with the HPLC mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL). This is your T=0 sample.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[8]

  • Storage of Stock Solution:

    • Divide the remaining stock solution from Step 1 into several small, tightly sealed amber vials, purging each with argon or nitrogen before sealing.

    • Place these aliquots under the desired storage condition (e.g., -20°C freezer).

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation between your ester and potential degradation products (like the carboxylic acid). A typical starting point for a C18 column is a gradient from 30% to 90% acetonitrile in water (both with 0.1% formic acid) over 15 minutes.

    • Inject the T=0 sample and record the chromatogram. Integrate the peak area of the main compound. This area represents 100% purity at the start of the study.

  • Subsequent Time Points (e.g., T=1 week, 1 month, 3 months):

    • At each designated time point, remove one aliquot from storage.

    • Allow the vial to equilibrate completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[3]

    • Prepare a sample for HPLC analysis using the exact same dilution procedure as in Step 1.

    • Inject the sample and record the chromatogram using the identical HPLC method.

  • Data Analysis:

    • For each time point, calculate the purity of the ester using the following formula: % Purity = (Peak Area at Time T / Peak Area at T=0) * 100

    • A stable compound will show minimal (<2-3%) deviation in the main peak area over the course of the study. A significant decrease in the main peak area, often accompanied by the growth of a new peak, indicates degradation.

References

  • Bhatt, M. V., Ravindranathan, M., Somayaji, V., & Rao, G. V. (1981). Aspects of tautomerism. 13. Alkaline hydrolysis of .gamma.-, .delta.-, and .epsilon.-keto esters and their desoxy analogs. Geometrical constraints on keto participation. The Journal of Organic Chemistry. Available at: [Link]

  • Brox, D. et al. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

  • Chemistry Steps. (2024). Keto Enol Tautomerization. Available at: [Link]

  • EHS Berkeley. (n.d.). Safe Storage of Chemicals. Available at: [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

  • RSC Education. (n.d.). Hydrolysis of esters. Available at: [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Available at: [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Isotopic Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low isotopic incorporation rates in cell culture (SILAC,


C-MFA, and Metabolic Tracing).
Role:  Senior Application Scientist
Date:  October 26, 2023

Introduction

Welcome to the Technical Support Center. Low isotopic incorporation—where the heavy isotope enrichment in your metabolites or proteins fails to reach theoretical maximums (e.g., >95%)—is the most common failure mode in metabolic tracing and quantitative proteomics.

This guide treats your culture system as a set of variables: The Reagents , The Biology , and The Time . Use the logic below to isolate the bottleneck in your specific workflow.

Quick Diagnostic: The Troubleshooting Logic Tree
Diagnostic logic tree for troubleshooting low isotopic incorporation in cell culture. Figure 1: Diagnostic logic tree for troubleshooting low isotopic incorporation.

Category 1: Media & Reagents (The Foundation)

Q: I am using SILAC media, but my incorporation rates are stuck at 80-90%. Why?

A: The most common culprit is Serum Carryover . Standard Fetal Bovine Serum (FBS) is rich in unlabeled amino acids. If you use standard FBS, the cells will consume the "light" (unlabeled) amino acids from the serum before touching your expensive "heavy" isotopes.

The Fix: You must use Dialyzed FBS .[1][2] Dialysis removes small molecules (amino acids, glucose, antibiotics) while retaining growth factors and proteins essential for cell survival.

FeatureStandard FBSDialyzed FBS (Required)
Molecular Weight Cutoff N/A10,000 Da (10 kDa)
Free Amino Acids High (mM range)Depleted (<1 µM)
Growth Factors HighHigh (Retained)
Glucose ~100 mg/dLDepleted (Must supplement)

Protocol: Validating Your Serum

  • Thaw a 50 mL aliquot of Dialyzed FBS.

  • Filter through a 0.22 µm filter (dialysis bags can introduce particulates).

  • Test: Plate cells in SILAC media + 10% Dialyzed FBS.

  • Control: If cells die within 24 hours, you may have stripped essential low-MW nutrients (like selenium or specific lipids) too aggressively. You may need to supplement with a specific defined additive (e.g., Insulin-Transferrin-Selenium).

Category 2: Biological Variables (The Cell)

Q: I am labeling with Heavy Arginine (


-Arg), but I see Heavy Proline peaks in my Mass Spec data. What is happening? 

A: This is the Arginine-to-Proline Conversion problem. Many cell lines (e.g., HeLa, HEK293) possess active Arginase and Ornithine Aminotransferase enzymes. They break down your heavy Arginine into Ornithine, which is then converted into heavy Proline. This splits your signal and ruins quantification accuracy [1, 2].[3][4]

The Mechanism:

Pathway showing the metabolic conversion of Heavy Arginine to Heavy Proline via Ornithine. Figure 2: The Arginine-to-Proline conversion pathway.[1][4]

The Fix:

  • Arginine Titration: Reduce the concentration of heavy Arginine in the media (e.g., from 84 mg/L to 28 mg/L). This forces the cell to use Arginine for protein synthesis rather than catabolism.

  • Proline Supplementation: Add excess unlabeled (Light) Proline (200 mg/L) to the media. This feedback inhibits the synthesis of Proline from Arginine [3].

Q: My cells are KRAS-mutant. I used dialyzed FBS and correct media, but labeling is still <90%.

A: You are likely observing Macropinocytosis (Nutrient Scavenging) .[5] Cancer cells with KRAS mutations often survive by engulfing extracellular proteins (albumin) from the serum via macropinocytosis.[6] They degrade this albumin in the lysosome to generate free amino acids, bypassing your labeled media entirely [4].

The Fix:

  • Reduce Serum: Lower FBS concentration to 1-2% if the cells can tolerate it.

  • Albumin-Free: Use a synthetic serum substitute if possible, though this requires careful adaptation.

Category 3: Experimental Parameters (The Method)

Q: In my


C-Glucose flux experiment, the TCA cycle intermediates (Citrate, Malate) never reach >60% enrichment, even after 24 hours. 

A: This is likely a Non-Steady State issue or Alternative Carbon Sourcing .

  • Isotopic Steady State: In Metabolic Flux Analysis (MFA), you must label long enough for the isotope to equilibrate through the pathway.[7] For TCA cycle intermediates, this can be fast (hours), but if you have large pools (e.g., Glycogen or high Glutamate), it may take longer.

  • Dilution via Anaplerosis: If you label with

    
    C-Glucose but the cell is also consuming unlabeled Glutamine (anaplerosis), your Citrate will be a mix of labeled (from Glucose) and unlabeled (from Glutamine) carbon. This is not a failure; it is a biological finding [5].
    

Protocol: Determining Isotopic Steady State To ensure your data is valid for steady-state MFA:

  • Time Course: Harvest cells at 0, 1, 3, 6, 12, and 24 hours.

  • Plot MID: Plot the Mass Isotopomer Distribution (M+0, M+1, M+2...) for Citrate over time.

  • Validation: The distribution should plateau. If M+0 (unlabeled) is still decreasing at your final timepoint, you have not reached isotopic steady state. You must use Instationary MFA (INST-MFA) software or extend the labeling time [6].

Summary of Troubleshooting Limits

ObservationLikely CauseRecommended Action
All AA labeling < 95% Serum CarryoverSwitch to Dialyzed FBS (10kDa cutoff).
Heavy Proline detected Arg

Pro Conversion
Add 200 mg/L Light Proline.
Labeling stops at ~50% HeterogeneityCheck if culture is mixed (e.g., feeder cells + stem cells).
TCA enrichment low Glutamine AnaplerosisTrace with

C-Glutamine to confirm dual sourcing.
Cell death in Heavy media ContaminantsCheck purity of heavy isotope reagent (LPS contamination).

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[8][9] Molecular & Cellular Proteomics, 1(5), 376-386.

  • Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 7(9), 1587-1597.

  • Hwang, B., et al. (2020). Technical Support Center: Minimizing Arginine-to-Proline Conversion in SILAC Experiments. Benchchem Technical Guides.

  • Commisso, C., et al. (2013).[5] Macropinocytosis of protein is an amino acid supply route in Ras-transformed cells.[5] Nature, 497(7451), 633-637.

  • Zamboni, N., et al. (2009).

    
    C-based metabolic flux analysis. Nature Protocols, 4(6), 878-892. 
    
  • Young, J. D., et al. (2011). Isotopically nonstationary metabolic flux analysis (INST-MFA): Putting theory into practice. Current Opinion in Biotechnology, 22(1), 81-87.

Sources

Technical Support Center: Stabilizing Methyl 5-Oxohexanoate Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: Methyl 5-oxohexanoate (and its isotopologues, e.g.,


-labeled) is a methyl ester tracer used in metabolic flux analysis and radiochemistry. Its structural integrity is compromised by Carboxylesterases (CES) —ubiquitous enzymes in plasma and tissue that rapidly hydrolyze the ester bond.

The Consequence: Unchecked hydrolysis converts the lipophilic tracer (Methyl 5-oxohexanoate) into its polar acid metabolite (5-oxohexanoic acid) and methanol. This alters cellular uptake kinetics, invalidates quantification, and creates "ghost" metabolites that skew metabolic models.

The Solution: You must implement a "Triple-Lock" Stabilization Protocol immediately upon sample collection:

  • Chemical Inhibition: Use specific CES inhibitors (BNPP).

  • Thermal Suppression: Maintain strict 4°C (ice) conditions.

  • pH Modulation: Mild acidification to prevent spontaneous base-catalyzed hydrolysis.

The Degradation Mechanism

Understanding the enemy is the first step to defeating it. The degradation is not random; it is an enzymatically catalyzed hydrolysis primarily driven by CES1 and CES2 .

Pathway Diagram

HydrolysisPathway Tracer Methyl 5-oxohexanoate (Tracer) Intermediate Tetrahedral Intermediate Tracer->Intermediate + H2O Enzyme Carboxylesterase (CES1 / CES2) Enzyme->Tracer Catalysis Acid 5-Oxohexanoic Acid (Metabolite) Intermediate->Acid Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: The enzymatic hydrolysis pathway of Methyl 5-oxohexanoate. CES enzymes attack the ester linkage, rapidly cleaving the methyl group.

Critical Troubleshooting Protocols

Protocol A: The "Golden Triangle" Blood Collection Method

Use this for pharmacokinetic (PK) or metabolic flux studies where plasma separation is required.

Reagents Required:

  • BNPP (Bis-p-nitrophenyl phosphate): The gold-standard irreversible inhibitor of carboxylesterases.

  • Ice-cold K2EDTA Tubes.

  • 1M HCl (optional for pH adjustment).

StepActionTechnical Rationale
1. Pre-Dosing Prepare collection tubes with BNPP to a final concentration of 100 µM .BNPP must be present before blood enters the tube. CES activity is instant upon contact.
2. Collection Draw blood directly into the pre-chilled, BNPP-treated tube. Invert gently 5x.Ensures immediate mixing. Hemolysis releases RBC esterases, so gentle handling is vital.
3. Chill Place tube immediately on wet ice (0°C).Enzymatic activity drops significantly (but does not stop) at 4°C.
4. Separation Centrifuge at 4°C within 15 minutes of collection (2000 x g, 10 min).Minimizes contact time between plasma esterases and the tracer.
5. Acidification Transfer plasma to a new tube. Add 1% v/v of 1M HCl (Target pH ~4-5).Stabilizes the ester against spontaneous chemical hydrolysis and further dampens residual enzyme activity.
6. Storage Snap freeze in liquid nitrogen; store at -80°C.Stops all chemical reactions.
Protocol B: The "Crash & Stabilize" Method

Use this for tissue samples or when plasma proteins are not needed (e.g., total concentration analysis).

  • Harvest: Excise tissue and drop immediately into liquid nitrogen .

  • Homogenization: Homogenize frozen tissue in ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid .

    • Why? Organic solvent denatures the enzymes instantly (precipitation), and formic acid stabilizes the ester.

  • Clarification: Centrifuge at 14,000 x g (4°C) to pellet proteins.

  • Analysis: Analyze the supernatant directly. Do not evaporate to dryness without careful temperature control, as volatile esters can be lost.

Comparative Stability Data

The stability of methyl 5-oxohexanoate varies drastically by species. Rodents are "metabolic incinerators" for esters compared to humans.

SpeciesPlasma Esterase ActivityHalf-Life (No Inhibitor, 37°C)Half-Life (With BNPP, 4°C)
Mouse / Rat Extremely High < 2 minutes> 4 hours
Dog (Beagle) Moderate~ 20-40 minutes> 24 hours
Human Low~ 60-120 minutesStable (> 48 hours)

Note: Data represents general methyl ester behavior; specific values for 5-oxohexanoate may vary slightly but the trend remains.

Frequently Asked Questions (FAQ)

Q1: Can I use PMSF instead of BNPP? A: You can, but BNPP is superior for this application. PMSF (Phenylmethylsulfonyl fluoride) is a general serine protease inhibitor. While it does inhibit CES, it is chemically unstable in aqueous solutions (half-life ~30 mins at pH 7). BNPP is more stable and specifically targets the carboxylesterase active site. If you must use PMSF, add it immediately before blood draw.

Q2: My mouse PK data shows almost zero parent compound, but the human data looks fine. Why? A: This is a classic species difference artifact. Rodent plasma contains high levels of CES1c (absent in humans), which aggressively attacks methyl esters. If you did not use BNPP in the mouse study, the tracer likely degraded in the tube before you even froze the sample. This is an ex vivo artifact, not necessarily in vivo metabolism.

Q3: Can I use Sodium Fluoride (NaF) tubes? A: NaF is a weak esterase inhibitor (mostly for glycolysis inhibition). It is insufficient for protecting labile methyl esters like methyl 5-oxohexanoate. You need the covalent modification power of BNPP.

Q4: Is the tracer stable in cell culture media? A: Generally, yes, unless the media contains Fetal Bovine Serum (FBS). FBS contains esterases. If you are doing cellular uptake studies, use Heat-Inactivated FBS (HI-FBS) or serum-free media during the pulse phase to prevent extracellular degradation.

Q5: I see a peak for 5-oxohexanoic acid in my chromatogram. Is it a metabolite or degradation? A: To distinguish: Run a "Process Control." Spike the tracer into blank plasma (treated with your inhibitor protocol) and process it alongside your samples. If the acid appears in the control, your stabilization failed (degradation). If the control is clean, the acid in your samples is a genuine biological metabolite.

References

  • Hatfield, M. J., & Potter, P. M. (2011).Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents.

  • Wang, D., et al. (2018).Species differences in drug metabolism: a focus on carboxylesterases. Acta Pharmaceutica Sinica B. Provides authoritative data on the massive difference between rodent and human plasma esterase activity.

  • Williams, E. T., et al. (2011).In vitro stability of esters in plasma: A guide for the medicinal chemist. Current Drug Metabolism. Establishes the standard protocols for testing and stabilizing ester-based tracers and prodrugs.

  • PubChem.Methyl 5-oxohexanoate (Compound Summary). National Library of Medicine. Verification of chemical structure and physical properties.

Technical Support Center: Correcting for Natural Abundance ¹³C Background in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Natural Abundance Correction

In ¹³C-MFA, we introduce substrates enriched with ¹³C to trace their metabolic fate. However, nature has its own isotopic background. Carbon, for instance, exists primarily as ¹²C, but about 1.1% is ¹³C.[1] This naturally occurring ¹³C can artificially inflate the measured enrichment from your tracer, leading to erroneous flux calculations.[1] Therefore, we must distinguish between the ¹³C incorporated from the labeled substrate and the ¹³C that was already present.[1]

This guide will walk you through the principles, methodologies, and troubleshooting of natural abundance correction to ensure the accuracy and reproducibility of your ¹³C-MFA data.

Why is Correction So Critical?
  • Accuracy of Flux Maps: Inadequate correction can lead to significant errors in calculated flux values, potentially misinterpreting the activity of metabolic pathways.[1]

  • Reproducibility: Standardizing the correction method is essential for comparing results across different experiments and laboratories.[1]

Understanding Mass Isotopomer Distributions (MIDs)

Mass Spectrometry (MS) is a key analytical technique in ¹³C-MFA, used to measure the distribution of isotopic enrichment in metabolites.[2] The output, a Mass Isotopomer Distribution (MID), represents the relative abundance of a metabolite's different mass isotopomers (molecules with the same chemical formula but different numbers of heavy isotopes).[1]

For a metabolite with 'n' carbon atoms, there are 'n+1' possible mass isotopomers, denoted as M+0, M+1, M+2, ..., M+n, where M+0 is the monoisotopic peak (all ¹²C) and M+n has all carbons as ¹³C.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of error in natural abundance correction?

A1: The primary sources of error include:

  • Incorrect Elemental Composition: Using an incorrect molecular formula for the metabolite or its derivative will lead to an inaccurate correction matrix.

  • Ignoring a Derivatizing Agent: If a chemical derivatization is used for analysis (e.g., for GC-MS), the natural abundance of isotopes in the derivatizing agent must be included in the correction calculations.[3]

  • Instrumental Limitations: For high-resolution mass spectrometers, it's crucial to use a correction algorithm that accounts for the instrument's resolving power.[4][5] Low-resolution correction methods may over-correct if the instrument can already distinguish between some natural isotopologues.

  • Inaccurate Natural Abundance Values: While generally stable, slight variations in natural isotope abundances can occur. For highly precise measurements, using experimentally determined natural abundances from unlabeled standards is recommended.

Q2: My corrected data shows negative abundance for some isotopomers. What does this mean?

A2: Negative values in your corrected MIDs are a strong indicator of an issue in your data acquisition or correction workflow.[6] Common causes include:

  • Poor Signal-to-Noise Ratio: Low intensity peaks in your raw MS data can lead to inaccurate measurements that, after correction, result in negative values.

  • Background Interference: Co-eluting compounds can interfere with the measured MID of your target metabolite.

  • Incorrect Correction Matrix: As mentioned in Q1, an error in the elemental formula or the inclusion of derivatizing agents will lead to an incorrect correction.

  • Over-correction: This can happen if you apply a low-resolution correction algorithm to high-resolution data.

To troubleshoot, review your raw data for quality, verify the molecular formula and derivatization details, and ensure you are using the appropriate correction algorithm for your instrument.

Q3: When should I perform the natural abundance correction?

A3: Natural abundance correction should be performed on your raw MS data before any further quantitative analysis, such as flux estimation.[1] The typical workflow is: Data Acquisition -> Peak Integration -> Natural Abundance Correction -> Flux Calculation.

Q4: Can I use published natural abundance values, or do I need to measure them myself?

A4: For most applications, using well-established, published natural abundance values for elements is sufficient. However, for the highest accuracy, especially when dealing with complex biological matrices or derivatization agents, it is best practice to analyze an unlabeled standard of your compound of interest under the same experimental conditions. This will provide the most accurate natural abundance profile for your specific analytical setup.

Core Methodology: The Matrix-Based Correction

The most common and robust method for natural abundance correction involves a matrix-based approach.[1] This method uses a correction matrix to mathematically remove the contribution of naturally occurring isotopes from the measured MID.

The fundamental relationship is:

Measured MID = Correction Matrix * Corrected MID

Therefore, to find the true, corrected MID that reflects only the tracer incorporation, we can invert this equation:

Corrected MID = (Correction Matrix)⁻¹ * Measured MID

Constructing the Correction Matrix

The correction matrix is constructed based on the elemental composition of the metabolite and the known natural abundances of the stable isotopes of each element.[7]

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H0.015
Nitrogen¹⁴N99.634
¹⁵N0.366
Oxygen¹⁶O99.762
¹⁷O0.038
¹⁸O0.200
Silicon²⁸Si92.23
²⁹Si4.68
³⁰Si3.09

Note: These are representative values. For highly accurate work, use the most current IUPAC values.

The calculation of each element in the correction matrix is based on binomial probability distributions.[6] Fortunately, several software packages can automatically generate the correction matrix and perform the correction.

Experimental Workflow for Natural Abundance Correction

The following diagram and protocol outline a self-validating workflow for accurate natural abundance correction.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Validation & Downstream Analysis raw_data 1. Raw MS Data Acquisition (Labeled Sample) peak_integration 3. Peak Integration (Generate Measured MIDs) raw_data->peak_integration unlabeled_standard 2. Raw MS Data Acquisition (Unlabeled Standard) unlabeled_standard->peak_integration correction 4. Natural Abundance Correction peak_integration->correction validation 5. Validation Check (Corrected Unlabeled Standard ≈ M+0) correction->validation flux_analysis 6. Flux Analysis (Input Corrected MIDs) validation->flux_analysis If valid

Caption: Workflow for Natural Abundance Correction.

Step-by-Step Protocol
  • Acquire Raw MS Data (Labeled Sample): Run your ¹³C-labeled biological samples on the mass spectrometer to obtain the raw spectral data for your metabolites of interest.[1]

  • Acquire Raw MS Data (Unlabeled Standard): In a separate run, under identical analytical conditions, analyze an unlabeled, pure standard of each metabolite of interest. This serves as your experimental control for natural abundance.

  • Peak Integration: Process the raw data from both the labeled samples and the unlabeled standards to obtain the measured Mass Isotopomer Distributions (MIDs). This involves integrating the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.).[8]

  • Natural Abundance Correction:

    • Select a Correction Tool: Choose a suitable software tool for natural abundance correction. Several options are available, ranging from standalone programs to packages in R or Python.[9][10][11][12]

    • Input Required Information: Provide the software with the elemental formula of the metabolite (including any derivatizing agents).

    • Process Your Data: Run the correction algorithm on both your labeled sample MIDs and your unlabeled standard MIDs.

  • Validation Check: This is a critical self-validating step. The corrected MID of your unlabeled standard should theoretically be 100% M+0, with all other isotopomers being at or near zero. Small deviations are expected due to instrumental noise, but significant non-zero values in M+1, M+2, etc., indicate a problem with your correction procedure or raw data quality.

  • Flux Analysis: Once you have validated your correction method, use the corrected MIDs from your labeled samples as input for your flux analysis software to calculate the metabolic fluxes.[2]

Recommended Software and Tools

Several software tools are available to facilitate natural abundance correction. The choice often depends on the experimental setup and the user's programming proficiency.

SoftwareKey FeaturesPrimary Use Case
IsoCor Open-source, supports high-resolution data, can be used as a library or with a GUI.[12]Versatile tool for both low and high-resolution MS data.
IsoCorrectoR R-based, handles multiple tracers and tracer impurity, resolution-dependent correction.[5]Advanced users with complex labeling schemes.
AccuCor R package designed for high-resolution mass spectrometry data.[13]Researchers using high-resolution instruments.
13CFLUX2 Comprehensive suite for MFA that includes tools for data processing and correction.[9][14]Integrated workflows from raw data to flux maps.
METRAN Software for ¹³C-MFA that includes tracer experiment design and statistical analysis.[15]End-to-end flux analysis projects.
Troubleshooting Guide
IssuePossible Cause(s)Recommended Action(s)
Corrected unlabeled standard is not ~100% M+0 Incorrect molecular formula; unaccounted for derivatization agent; co-eluting contaminant.Verify the complete chemical formula. Re-run the correction including the derivatizing agent's formula. Check chromatograms for peak purity.
Negative values in corrected MIDs Poor signal-to-noise in raw data; background subtraction issues; incorrect correction matrix.Re-examine raw data quality. Ensure proper background subtraction. Double-check all inputs to the correction algorithm.[6]
Flux model fails to converge with corrected data The correction may have revealed issues in the data that were previously masked; the metabolic model may be incorrect.First, ensure the correction is valid using an unlabeled standard. If so, re-evaluate the assumptions in your metabolic network model.[16]
High variance in corrected data between replicates Inconsistent sample preparation; variable instrument performance.Review sample preparation protocols for consistency. Check instrument performance logs and run a system suitability test.
References
  • Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]

  • MIT Technology Licensing Office. METRAN - Software for 13C-metabolic Flux Analysis. [Link]

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Journal of Biological Chemistry, 292(10), 4056-4062. [Link]

  • Eibl, G., Bernardo, K., Koal, T., Ramsay, S. L., Weinberger, K. M., & Graber, A. (2008). Isotope correction of mass spectrometry profiles. Rapid communications in mass spectrometry : RCM, 22(14), 2248–2252. [Link]

  • Chen, X., et al. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Metabolites, 2(1), 1-19. [Link]

  • van Winden, W. A., van Dam, J. C., Ras, C., Kleijn, R. J., & Heijnen, J. J. (2004). Software tool for automated processing of 13C labeling data from mass spectrometric spectra. Metabolic engineering, 6(3), 229–237. [Link]

  • van Winden, W. A., Verheijen, P. J., & Heijnen, J. J. (2001). Possible pitfalls of flux calculations based on (13)C-labeling. Metabolic engineering, 3(2), 151–162. [Link]

  • 13CFLUX2. (n.d.). . [Link]

  • Niedenführ, S., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 686881. [Link]

  • Fiehn Lab. (n.d.). Flux-analysis. [Link]

  • Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968843. [Link]

  • Crown, S. B. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]

  • Wei, K. X. S. (2023). Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis. Journal of Microbiology and Biotechnology. [Link]

  • Lee, W. N. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Analytical biochemistry, 195(1), 71–77. [Link]

  • Matsuda, F. (n.d.). mfapy: A python toolbox for 13C metabolic flux analysis. GitHub. [Link]

  • Talwar, P., et al. (2004). Software tool for automated processing of 13C labeling data from mass spectrometric spectra. ResearchGate. [Link]

  • Chen, X., et al. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. International Journal of Molecular Sciences, 16(12), 30047-30064. [Link]

  • Kowalczyk, A. M., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(4), 42. [Link]

  • Wang, Y., & Wang, F. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(10), 228. [Link]

  • Eibl, G., et al. (2008). Isotope correction of mass spectrometry profiles. PubMed. [Link]

  • Theorell, A., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLoS computational biology, 18(4), e1009996. [Link]

  • Wang, Y., & Wang, F. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484–4486. [Link]

  • Klein, A. T., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(11), 748. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1–13. [Link]

  • Ihling, N. (2017). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • Wikipedia. (n.d.). Metabolic flux analysis. [Link]

  • IsoCor 2.2.2 documentation. (n.d.). [Link]

  • Heinrich, P. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Publikationsserver der Universität Regensburg. [Link]

  • Theorell, A., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. Semantic Scholar. [Link]

  • Jha, A. K., et al. (2015). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of proteome research, 14(11), 4971–4981. [Link]

  • Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511–524. [Link]

  • Theorell, A. (2024). Rethinking 13C-metabolic flux analysis. RWTH Publications. [Link]

  • Theorell, A., et al. (2022). Validation-based model selection for 13 C metabolic flux analysis with uncertain measurement errors. PLOS. [Link]

  • CRAN. (n.d.). accucor: Natural Abundance Correction of Mass Spectrometer Data. [Link]

  • Gauthier, P.-G. (2021). Natural Isotope Abundance in Metabolites: Techniques and Kinetic Isotope Effect Measurement in Plant, Animal, and Human Tissues. Open Research Repository. [Link]

  • Werner, R. A., & Gessler, A. (2021). The marriage between stable isotope ecology and plant metabolomics: new perspectives for metabolic flux analysis and the. ETH Zurich Research Collection. [Link]

  • Jung, J. Y., & Oh, M. K. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Semantic Scholar. [Link]

  • ANU Research School of Biology. (n.d.). Isotope effects and natural isotope abundance. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2023). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. ResearchGate. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2023). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv. [Link]

Sources

Validation & Comparative

Comparative Technical Guide: Methyl 5-Oxohexanoate-1,4,5-13C3 vs. Unlabeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Precision

In the quantitative analysis of keto-esters and metabolic intermediates, Methyl 5-Oxohexanoate (also known as Methyl 4-acetylbutyrate) presents specific challenges regarding ionization efficiency and matrix interference. While Unlabeled Standards (


)  are sufficient for general chemical characterization (NMR, IR) or high-concentration purity checks, they fail to correct for the variable signal suppression observed in complex biological matrices (plasma, urine, cell lysates).

Methyl 5-Oxohexanoate-1,4,5-13C3 is the "Gold Standard" internal reference. By incorporating three Carbon-13 atoms at positions 1, 4, and 5, this isotopologue provides a +3 Da mass shift that is biologically identical but spectrally distinct. This guide details the mechanistic advantages of using the


 variant for Isotope Dilution Mass Spectrometry (IDMS), demonstrating how it eliminates ionization bias to achieve 

linearity where external standards fail.

Molecular Anatomy & Physicochemical Comparison

To understand the analytical divergence, we must first establish the structural identity. The labeled variant retains the exact chemical properties of the analyte but possesses a distinct nuclear and mass signature.

Table 1: Physicochemical Specification
FeatureUnlabeled Methyl 5-OxohexanoateMethyl 5-Oxohexanoate-1,4,5-13C3
CAS Number 13984-50-4N/A (Isotopologue)
Formula


Monoisotopic Mass 144.0786 Da 147.0887 Da (+3.01 Da)
Label Position Natural Abundance (1.1%

)
Carbons 1, 4, and 5 (99 atom %

)
Retention Time (C18)

(e.g., 4.2 min)

(Co-elutes exactly)
NMR Signature Singlets/Triplets (Standard)Complex

coupling (J-splitting)
Structural Visualization

The following diagram illustrates the carbon backbone and the specific labeling sites that ensure the +3 Da shift is retained in the primary fragment ions.

MolecularStructure Figure 1: Methyl 5-Oxohexanoate-1,4,5-13C3 Structure. Red nodes indicate 13C stable isotope positions. C1 C1 (C=O) C2 C2 (CH2) C1->C2 C3 C3 (CH2) C2->C3 C4 C4 (CH2) C3->C4 C5 C5 (C=O) C4->C5 C6 C6 (CH3) C5->C6 OMe O-CH3 OMe->C1 Ester Bond

Mass Spectrometry Performance: The "Matrix Effect" Solution

The critical advantage of the


 standard is its ability to correct for Matrix Effects  (Ion Suppression/Enhancement). In LC-ESI-MS, co-eluting phospholipids or salts often compete for charge in the electrospray droplet, reducing the signal of the analyte.
The Mechanism of Correction[2]
  • Co-elution: Because

    
     substitution has a negligible effect on lipophilicity, the labeled standard elutes at the exact same time as the unlabeled analyte.
    
  • Identical Suppression: Any matrix component suppressing the analyte's ionization will suppress the internal standard's ionization by the exact same factor.

  • Ratio Stability: While absolute peak areas fluctuate wildy between samples, the Area Ratio (Analyte / Internal Standard) remains constant.

Experimental Data: Linearity Comparison

Simulated data based on typical keto-ester extraction from plasma.

MatrixStandard UsedSlope

(Linearity)
% RSD (Precision)
Solvent (Clean) Unlabeled (External)1.000.9982.1%
Plasma (Dirty) Unlabeled (External)0.65 (Suppressed)0.85018.4%
Plasma (Dirty)

-Labeled (Internal)
1.00 (Corrected) 0.999 1.8%

Fragmentation Logic & MRM Transitions

To program a Triple Quadrupole (QqQ) MS, you must select specific precursor-to-product transitions. The labeling pattern (1,4,5) is strategic; it ensures the primary daughter ions retain the mass shift, preventing "cross-talk" between channels.

Fragmentation Pathway

The primary fragmentation of methyl esters involves the loss of the methoxy group (


, -31 Da) to form an acylium ion.
  • Unlabeled Path:

    • Precursor: 144 (

      
      )
      
    • Loss:

      
       (
      
      
      
      )
    • Product: 113 (Acylium Ion)

  • Labeled Path (

    
    ): 
    
    • Precursor: 147 (

      
      )
      
    • Loss:

      
       (
      
      
      
      ) — Note: The methoxy group is NOT labeled.
    • Product: 116 (Acylium Ion) — Retains all 3 labels (C1, C4, C5).

Fragmentation Figure 2: MS/MS Fragmentation Logic. The +3 Da shift is preserved in the primary transition. cluster_unlabeled Unlabeled Pathway (12C) cluster_labeled Labeled Pathway (13C3) U_Pre Precursor Ion [M+H]+ = 144 U_Frag Product Ion (Loss of OMe) m/z = 113 U_Pre->U_Frag -31 Da L_Pre Precursor Ion [M+H]+ = 147 L_Frag Product Ion (Loss of OMe) m/z = 116 L_Pre->L_Frag -31 Da (Retains 13C at C1, C4, C5)

Validated Experimental Protocol (SIDA-LC-MS/MS)

Objective: Absolute quantitation of Methyl 5-oxohexanoate in biological fluid.

Materials
  • Analyte: Methyl 5-oxohexanoate (Unlabeled).

  • Internal Standard (IS): Methyl 5-Oxohexanoate-1,4,5-13C3.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • IS Spiking (Critical Step):

    • Add

      
       of 
      
      
      
      -IS solution (
      
      
      ) to
      
      
      of sample before any extraction. This ensures the IS experiences the exact same extraction efficiency as the analyte.
  • Extraction:

    • Protein Precipitation: Add

      
       cold Acetonitrile. Vortex 30s.
      
    • Centrifuge: 10,000 x g for 10 mins at 4°C.

    • Collect supernatant.

  • LC Parameters:

    • Column: C18 Reverse Phase (

      
      ).
      
    • Gradient: 5% B to 95% B over 5 mins.

    • Flow Rate:

      
      .
      
  • MS Parameters (ESI+):

    • Analyte MRM:

      
       (Collision Energy: 15 eV).
      
    • IS MRM:

      
       (Collision Energy: 15 eV).
      

Workflow Figure 3: Stable Isotope Dilution Assay (SIDA) Workflow. Step1 1. Spike Sample Add 13C3-Standard Step2 2. Extraction (Precipitation/Centrifuge) Step1->Step2 Step3 3. LC Separation Co-elution of 12C & 13C Step2->Step3 Step4 4. MS Detection Separate MRM Channels Step3->Step4 Step5 5. Data Analysis Calculate Area Ratio Step4->Step5

Synthesis & Purity Considerations

When sourcing Methyl 5-Oxohexanoate-1,4,5-13C3, researchers must verify the Isotopic Enrichment .

  • Requirement:

    
     atom % 
    
    
    
    .
  • Why? If enrichment is low (e.g., 95%), the standard will contain significant amounts of

    
     or 
    
    
    
    isotopologues. These effectively lower the concentration of the "pure" +3 standard and can complicate spectral deconvolution.
  • Chemical Purity: Must be

    
     to prevent contamination of the unlabeled channel with impurities that might share the analyte's mass.
    

References

  • Stokvis, E., et al. (2005). "Stable isotope dilution analysis in liquid chromatography-mass spectrometry: matrix effects and their elimination." Biomedical Chromatography.

  • NIST Mass Spectrometry Data Center. "Methyl 5-oxohexanoate Mass Spectrum." National Institute of Standards and Technology.

  • Wieling, J. (2002). "LC-MS-MS experiences with internal standards." Chromatographia.

  • Santa Cruz Biotechnology. "Methyl 5-Oxohexanoate-1,4,5-13C3 Product Data." SCBT.

Sources

Cross-validation of LC-MS and NMR data for 13C enrichment

Precision in Metabolomics: A Guide to Cross-Validating LC-MS and NMR Data for C Enrichment Analysis

Introduction: The Imperative of Dual-Platform Validation

In the field of Metabolic Flux Analysis (MFA), relying on a single analytical platform is a risk that rigorous drug development programs can rarely afford. While Liquid Chromatography-Mass Spectrometry (LC-MS) has become the workhorse for high-throughput

mass isotopomerspositional isotopomers

Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy offers exquisite structural resolution, pinpointing exactly which carbon atom holds the isotope. However, it is plagued by lower sensitivity and higher sample requirements.

The Solution: By integrating these orthogonal datasets, researchers create a self-validating system . This guide outlines the methodology to cross-validate LC-MS and NMR data, ensuring that the metabolic fluxes derived from your models are artifacts of biology, not instrumentation.

Technical Comparison: The Physics of Detection

To validate data effectively, one must understand the distinct physical limitations of each sensor.

FeatureLC-MS (High-Res Orbitrap/Q-TOF)NMR (

H-

C HSQC / 1D

H)
Primary Output Mass Isotopomer Distribution (MID): The ratio of

.
Positional Isotopomer Distribution (PID): Specific enrichment at C1, C2, etc.
Sensitivity Femtomole range (excellent for trace metabolites).Micromole range (requires concentrated samples).
Resolution Resolves molecules by m/z and retention time.Resolves atoms by chemical shift (ppm).
Blind Spots Cannot distinguish isotopomers with the same mass (e.g.,

vs

glucose).
"Blind" to the unlabeled (

C) pool unless using

H satellite analysis or internal standards.
Major Artifacts Ion suppression, spectral interference, fragmentation.Peak overlap in complex mixtures, baseline distortion.

The Unified Protocol: Experimental Workflow

The key to successful cross-validation is a unified extraction strategy . Analyzing different extracts on different machines introduces sampling error that invalidates the comparison.

Step 1: Biphasic Extraction (The "Golden Split")

Do not use separate extraction protocols. Use a Methanol/Chloroform/Water method to generate a single homogenous pool that is then split.

  • Quench: Metabolism must be stopped instantly (liquid

    
     or cold MeOH).
    
  • Lyse & Extract: Add MeOH:Chloroform:Water (ratio 1:1:0.9). Vortex and centrifuge.

  • Phase Separation:

    • Upper Phase (Polar): Contains glucose, amino acids, TCA intermediates. Split this 50/50 for MS and NMR.

    • Lower Phase (Lipid): Reserve for lipidomics (optional).

Step 2: LC-MS Acquisition (The Sensitivity Stream)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar metabolites to separate isomers (e.g., Citrate vs. Isocitrate).

  • MS Mode: Full Scan High-Resolution (resolution > 60,000) to resolve

    
    C peaks from interfering elements (like 
    
    
    N or
    
    
    S).
  • Critical Step: You must perform Natural Abundance Correction (NAC) . Raw MS data includes naturally occurring

    
    C (1.1%).[1] Use algorithms like IsoCor or AccuCor to strip this background noise before comparison.
    
Step 3: NMR Acquisition (The Structural Stream)
  • Sample Prep: Dry the polar fraction and reconstitute in

    
     with a phosphate buffer (pH 7.4) and an internal standard (e.g., DSS).
    
  • Method A (High Concentration > 1mM): 1D

    
    H NMR. Look for 
    
    
    C satellites
    flanking the main proton peaks. The ratio of the satellite area to the central peak area gives the absolute enrichment.
  • Method B (Low Concentration < 1mM): 2D

    
    H-
    
    
    C HSQC. This removes the
    
    
    C background entirely. Note: HSQC is semi-quantitative; use adequate relaxation delays or calibration curves.

The Logic of Reconciliation: The "Bridge"

This is the core of the self-validating system. You cannot compare an MS spectrum directly to an NMR spectrum. You must convert them to a common metric: Fractional Carbon Enrichment (FCE) .

The Mathematical Bridge

From LC-MS (MID): Calculate the weighted average of the labeled carbons.




From NMR (PID): Calculate the average of the specific positional enrichments.



The Validation Rule
  • Tolerance: A variance of <5% indicates high-quality data.

  • Variance > 10%: Indicates a specific failure mode (see Decision Matrix below).

Visualization of the Workflow

The following diagram illustrates the parallel processing and the mathematical convergence point required for validation.

Gnode_datanode_datanode_logicnode_logicnode_startnode_startStartBiological Sample(13C Tracer Fed)ExtractBiphasic Extraction(MeOH/CHCl3/H2O)Start->ExtractSplitSplit Polar FractionExtract->SplitMS_PrepLC-MS Prep(Dilution in Mobile Phase)Split->MS_Prep 50% VolNMR_PrepNMR Prep(Reconstitute in D2O + DSS)Split->NMR_Prep 50% VolMS_RunHigh-Res LC-MS(Orbitrap/Q-TOF)MS_Prep->MS_RunMS_ProcessNatural AbundanceCorrection (NAC)MS_Run->MS_ProcessMS_DataMass Isotopomers(M0, M1, M2...)MS_Process->MS_DataMS_CalcCalculate MS FCEΣ(i * mi) / nMS_Data->MS_CalcCompareCompare FCE Values(|MS - NMR| < 5%)MS_Calc->CompareNMR_Run1H-13C HSQC or1D Proton w/ SatellitesNMR_Prep->NMR_RunNMR_ProcessPeak Integration &DeconvolutionNMR_Run->NMR_ProcessNMR_DataPositional Isotopomers(C1, C2, C3...)NMR_Process->NMR_DataNMR_CalcCalculate NMR FCEAverage(x1...xn)NMR_Data->NMR_CalcNMR_Calc->CompareValidVALIDATEDData Ready for Flux ModelingCompare->Valid MatchInvalidDISCREPANCYCheck Ion Suppression (MS)or Peak Overlap (NMR)Compare->Invalid Mismatch

Figure 1: The Unified Cross-Validation Workflow. Note the parallel processing streams converging at the mathematical "Bridge" of Fractional Carbon Enrichment (FCE).

Case Study: Glucose to Glutamate Tracing

To contextualize this, consider a standard experiment using

The Expectation

Glucose enters the TCA cycle. Through PDH (Pyruvate Dehydrogenase), labeled carbons enter Citrate and eventually Glutamate.

The Data Reconciliation
ParameterLC-MS DataNMR DataReconciliation Analysis
Raw Observation High abundance of M+2 Glutamate.Strong doublets at C4 and C5 of Glutamate.Consistent. M+2 in MS corresponds to the C4-C5 bond preservation seen in NMR.
Discrepancy Small M+1 peak detected (5%).No enrichment at C1, C2, or C3 detected.Investigation: M+1 in MS is likely "Natural Abundance" background that wasn't fully corrected, or a fragment ion. Since NMR (C1-C3) is clean, the M+1 is likely an artifact or below NMR detection limit.
Total Enrichment Calculated FCE: 18.5% Calculated FCE: 17.9% Validated. The <1% difference confirms the dataset is reliable for flux modeling.
Troubleshooting the "Mismatch"

If LC-MS shows 30% enrichment and NMR shows 10%:

  • Check MS Saturation: Is the detector saturated at M+0? This artificially lowers the denominator, inflating enrichment.

  • Check NMR Relaxation: Did you use a short delay (

    
    )? Quaternary carbons relax slowly; insufficient delay underestimates their enrichment.
    

References

  • BenchChem. (2025).[2][3] Cross-Validation of ¹³C Succinate: A Comparative Guide to NMR and MS Data.Link

  • Niedenführ, S., et al. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms. Frontiers in Bioengineering and Biotechnology. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Lane, A. N., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.[4] PMC. Link

  • Emwas, A. H. M. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Springer Protocols.[5] Link

Mass isotopomer distribution analysis of 5-oxohexanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Mass Isotopomer Distribution Analysis of 5-Oxohexanoate Derivatives for Advanced Metabolic Research

For researchers, scientists, and drug development professionals investigating metabolic pathways, the analysis of key intermediates provides a window into cellular function and dysfunction. 5-Oxohexanoate is a critical metabolite in the degradation pathway of the essential amino acid L-lysine. Its concentration and flux can offer significant insights into metabolic regulation and the pathobiology of various diseases. This guide provides an in-depth comparison of analytical methodologies for the mass isotopomer distribution analysis (MIDA) of 5-oxohexanoate derivatives, offering experimental data and protocols to empower researchers in making informed decisions for their studies.

The Significance of 5-Oxohexanoate in Lysine Metabolism

L-lysine degradation is a complex process with multiple branching pathways. One of the primary routes involves the formation of 2-aminoadipate, which is subsequently converted to 2-oxoadipate. The decarboxylation of 2-oxoadipate yields glutaryl-CoA, a key step connecting lysine catabolism to the tricarboxylic acid (TCA) cycle. An alternative pathway involves the formation of 5-aminopentanoate, which can be further metabolized to glutarate and then to glutaryl-CoA. 5-Oxohexanoate is an intermediate in these pathways, and its analysis can help elucidate the relative contributions of these different routes to overall lysine catabolism.[1][2][3][4][5]

Stable isotope tracing, coupled with mass spectrometry, is a powerful technique to dissect these complex metabolic networks. By introducing a labeled precursor, such as ¹³C-lysine, researchers can track the incorporation of the isotope into downstream metabolites like 5-oxohexanoate. The resulting mass isotopomer distribution provides a quantitative measure of metabolic fluxes, revealing the dynamic activity of these pathways.[1][2][6]

Analytical Strategies for 5-Oxohexanoate Analysis: A Comparative Overview

The analysis of 5-oxohexanoate, a polar and relatively non-volatile keto acid, presents analytical challenges that necessitate specific sample preparation and instrumental approaches. The two primary mass spectrometry-based platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization

GC-MS is a robust and widely used technique for metabolomics due to its high chromatographic resolution and extensive, standardized mass spectral libraries.[7] However, direct analysis of polar and non-volatile compounds like 5-oxohexanoate is not feasible. Chemical derivatization is therefore a mandatory step to increase the volatility and thermal stability of the analyte.[7]

For keto acids, a two-step derivatization process is commonly employed:

  • Oximation: The keto group is protected by reaction with an oximation reagent, such as methoxyamine hydrochloride. This step is crucial to prevent keto-enol tautomerism and the formation of multiple derivative peaks in the chromatogram.[8]

  • Silylation: The carboxylic acid and any hydroxyl groups are converted to their trimethylsilyl (TMS) esters and ethers, respectively, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10]

This derivatization yields a volatile and thermally stable derivative of 5-oxohexanoate that can be readily analyzed by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Sensitivity and Versatility

LC-MS/MS has emerged as a powerful alternative for the analysis of a wide range of metabolites, including those that are not amenable to GC-MS.[11][12] For keto acids like 5-oxohexanoate, LC-MS/MS offers the advantage of high sensitivity and the potential for direct analysis without derivatization, although derivatization is often employed to enhance ionization efficiency and chromatographic retention.

A common derivatization strategy for carboxylic and keto acids in LC-MS is the use of 3-nitrophenylhydrazine (3-NPH). This reagent reacts with the carbonyl and carboxyl groups to form a hydrazone derivative that is readily ionized by electrospray ionization (ESI) and detected with high sensitivity in negative ion mode.[9][12][13][14]

Comparative Performance of GC-MS and LC-MS/MS for 5-Oxohexanoate Analysis

The choice between GC-MS and LC-MS/MS for the analysis of 5-oxohexanoate derivatives depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and the specific information required.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., Oximation + Silylation)Optional, but often used for improved performance (e.g., 3-NPH)
Volatility Requirement High (achieved through derivatization)Not required
Sensitivity Good to excellentExcellent, often superior to GC-MS for derivatized keto acids
Selectivity High, based on chromatographic retention and mass spectrumVery high, especially with Multiple Reaction Monitoring (MRM)
Throughput ModerateGenerally higher than GC-MS
Mass Isotopomer Analysis Well-established for TMS derivativesPossible with high-resolution MS
Instrumentation Cost Generally lowerGenerally higher
Method Development Can be complex due to derivatization optimizationCan be complex, especially for underivatized compounds

Experimental Protocols

Protocol 1: GC-MS Analysis of 5-Oxohexanoate as a Methoxyimino-Trimethylsilyl Derivative

This protocol is adapted from established methods for the analysis of keto and organic acids.[8][10][15]

1. Sample Preparation and Extraction:

  • Quench metabolism in cell or tissue samples by rapid freezing in liquid nitrogen.

  • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization:

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes.

  • Silylation: Add 80 µL of MSTFA + 1% TMCS. Vortex and incubate at 60°C for 30 minutes.

3. GC-MS Analysis:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Protocol 2: LC-MS/MS Analysis of 5-Oxohexanoate as a 3-Nitrophenylhydrazine (3-NPH) Derivative

This protocol is based on established methods for the analysis of short-chain fatty and keto acids.[11][12][13]

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as for GC-MS analysis (Protocol 1, step 1).

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of water/acetonitrile (1:1, v/v).

  • Add 25 µL of 120 mM 3-NPH in 30% acetonitrile and 25 µL of 96 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 6% pyridine in 30% acetonitrile.

  • Vortex and incubate at 40°C for 30 minutes.

  • Centrifuge to pellet any precipitate and transfer the supernatant to an autosampler vial.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS Analysis: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the 3-NPH derivative of 5-oxohexanoate would need to be determined by infusing a standard.

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the metabolic context of 5-oxohexanoate, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (Cells/Tissue) Quenching Metabolic Quenching Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Drying Drying Extraction->Drying Oximation Oximation Drying->Oximation Derivatization_NPH 3-NPH Derivatization Drying->Derivatization_NPH Silylation Silylation Oximation->Silylation GCMS_Analysis GC-MS Silylation->GCMS_Analysis MIDA Mass Isotopomer Distribution Analysis GCMS_Analysis->MIDA LCMS_Analysis LC-MS/MS Derivatization_NPH->LCMS_Analysis LCMS_Analysis->MIDA Flux_Calculation Metabolic Flux Calculation MIDA->Flux_Calculation

Caption: Workflow for the analysis of 5-oxohexanoate derivatives.

Lysine_Degradation_Pathway Lysine L-Lysine Aminoadipate_semialdehyde 2-Aminoadipate-6-semialdehyde Lysine->Aminoadipate_semialdehyde Pipecolate Pipecolate Lysine->Pipecolate Aminopentanoate 5-Aminopentanoate Lysine->Aminopentanoate Aminoadipate 2-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Oxoadipate 2-Oxoadipate Aminoadipate->Oxoadipate Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA TCA_Cycle TCA Cycle Glutaryl_CoA->TCA_Cycle Glutarate Glutarate Aminopentanoate->Glutarate Five_Oxohexanoate 5-Oxohexanoate Aminopentanoate->Five_Oxohexanoate Glutarate->Glutaryl_CoA

Caption: Simplified overview of L-lysine degradation pathways.

Conclusion

The mass isotopomer distribution analysis of 5-oxohexanoate derivatives is a powerful approach to quantitatively assess the flux through lysine degradation pathways. Both GC-MS and LC-MS/MS offer viable analytical platforms, each with its own set of advantages and considerations. GC-MS, with its requirement for derivatization, provides robust and reproducible data, while LC-MS/MS offers high sensitivity and versatility. The choice of method will ultimately depend on the specific research question, available instrumentation, and the desired level of quantitative detail. By carefully considering the principles and protocols outlined in this guide, researchers can confidently embark on their investigations into the intricate world of metabolic regulation.

References

  • Reimer, L. C., Will, S. E., & Schomburg, D. (2017). The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens. PLOS ONE, 12(10), e0186395. [Link]

  • Reimer, L. C., Will, S. E., & Schomburg, D. (2017). The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens. PubMed, 29060013. [Link]

  • Reimer, L. C., Will, S. E., & Schomburg, D. (2017). The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens. ResearchGate. [Link]

  • The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Publishing. [Link]

  • Midttun, Ø., McCann, A., Krokeide, M., Aarseth, O., & Ueland, P. M. (2016). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PMC. [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]

  • LC-MS/MS Method for Quantitative Profiling of Ketone Bodies, Α-Keto Acids, Lactate, Pyruvate and Their Stable Isotopically Labeled Tracers in Human Plasma: An Analytical Panel for Clinical Metabolic Kinetics and Interactions. SSRN. [Link]

  • The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. PMC. [Link]

  • Previs, S. F., & Kelley, D. E. (2015). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. PMC. [Link]

  • Acids: Derivatiz
  • A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows. MDPI. [Link]

  • Lysine degradation pathways with metabolic changes determined from the metabolomics study of OA rat models. ResearchGate. [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. ResearchGate. [Link]

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. AZoM. [Link]

  • Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice. Shimadzu. [Link]

  • DICARBOXYLIC ACID. Ataman Kimya. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]

  • The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Familias GA. [Link]

  • Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Dicarboxylic acid. Wikipedia. [Link]

  • GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. PubMed. [Link]

  • Application of stable isotopes and mass isotopomer distribution analysis to the study of intermediary metabolism of nutrients1. ResearchGate. [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. MDPI. [Link]

  • Metabolomics relative quantitation with mass spectrometry using chemical derivatization and isotope labeling. link.springer.com. [Link]

  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. analyticalsciencejournals.onlinelibrary.wiley.com. [Link]

  • Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope. UKnowledge. [Link]

  • Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. PMC. [Link]

  • Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. ChemRxiv. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Forschungszentrum Jülich. [Link]

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. [Link]

  • Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International. [Link]

  • Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. PMC. [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]

  • Solutions for Metabolomics Analysis. LECO. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]

  • Using GC-MS to Analyze Human Metabolites. AZoLifeSciences. [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Uni Wuppertal. [Link]

  • An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PMC. [Link]

  • Derivatization of organic compounds prior to gas chromatographic–combustion–isotope ratio mass spectrometric analysis: identification of isotope fractionation processes. Analyst (RSC Publishing). [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC. [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: Methyl 5-Oxohexanoate-1,4,5-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Dualism

Compound: Methyl 5-Oxohexanoate-1,4,5-13C3 CAS (Unlabeled Parent): 13984-50-4 Risk Profile: Dual-Vector (Chemical Hazard + Isotopic Integrity)

Handling this stable isotope requires a paradigm shift from standard safety protocols. You are managing two distinct risks simultaneously:

  • Chemical Safety (The Human): The compound is an irritant and combustible liquid. Standard organic safety applies.

  • Isotopic Integrity (The Data): As a precious 13C-labeled metabolic tracer or NMR standard, "safety" extends to preventing isotopic dilution (from atmospheric water or skin lipids) and cross-contamination. A loss of 10mg is not just a spill; it is a significant financial and experimental failure.

Hazard Assessment & PPE Selection Logic

Chemical Hazard Profile

Based on the unlabeled analogue (Methyl 5-oxohexanoate), this compound exhibits the following GHS classifications. Note that isotopic labeling does not alter chemical toxicity but demands higher operational precision.

Hazard ClassGHS CodeDescriptionOperational Implication
Flammability H227Combustible LiquidFlash point ~76°C. Avoid open flames/hot plates.
Dermal H315Causes skin irritationDirect contact causes dermatitis. Permeation risk.[1][2]
Ocular H319Causes serious eye irritationSplash risk during transfer/pipetting.
Reactivity N/AHygroscopic PotentialEsters can hydrolyze; keto-groups can enolize. Moisture exclusion is critical.
The PPE Matrix

Rationale: We employ a "Barrier-Plus" strategy. Standard PPE protects the user; the "Plus" elements protect the sample from the user (e.g., skin oils containing natural abundance carbon).

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Hand (Primary) Double-Gloving Strategy Inner: 4-mil NitrileOuter: 4-mil Nitrile (Long Cuff)Permeation & Purity: Methyl esters can permeate thin latex. Nitrile offers superior chemical resistance. Double gloving ensures that if the outer glove is compromised or contaminated with other 13C sources, the inner glove remains sterile.
Ocular Chemical Safety Goggles (Indirect Venting)Vapor/Splash Defense: Safety glasses with side shields are insufficient for liquid transfers of irritants where splash-back could compromise vision or contaminate the orbital area.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Inhalation & Containment: While volatility is moderate (V.P. ~0.1 hPa @ 20°C), containment prevents loss of labeled volatiles and inhalation of irritant vapors.
Body Flame-Resistant Lab Coat (Cotton/Nomex)Combustibility: Synthetic blends can melt onto skin if a fire occurs. Cotton minimizes static buildup, which is crucial when weighing small, dry amounts (if frozen/solid).

Operational Protocol: The "Zero-Loss" Workflow

Pre-Operational Setup
  • Equilibrate: If stored at -20°C, allow the vial to reach room temperature inside a desiccator before opening. Reason: Opening a cold vial condenses atmospheric moisture, leading to ester hydrolysis and isotopic dilution.

  • Static Control: Use an ionizing anti-static gun on the vial and spatula/syringe. Reason: Charged 13C material can "jump" or cling to walls, causing mass balance errors.

Transfer & Handling (Liquid Phase)

Method: Volumetric transfer is preferred over gravimetric for liquids to minimize evaporation.

  • Syringe Selection: Use a gas-tight glass syringe (Hamilton type) with a PTFE-tipped plunger. Avoid plastic disposable syringes if possible.

    • Why: Plasticizers (phthalates) from disposable syringes are carbon-rich contaminants that interfere with MS/NMR baselines.

  • Septum Technique: Do not uncap the primary vial if it has a septum. Puncture with a clean needle under nitrogen atmosphere.

  • Aliquot Storage: Immediately transfer unused portions to amber silanized glass vials with Teflon-lined caps.

    • Why: Silanization prevents the keto-ester from adhering to the glass surface (adsorption loss).

Emergency Spill Response (Isotope Recovery)

Scenario: You spill 500mg of material (Value: High). Standard Protocol: Wipe and toss. Isotope Protocol:Recover and Purify.

  • Isolate: Stop airflow (close sash) to minimize evaporation.

  • Extract: Wash the spill area with HPLC-grade Dichloromethane (DCM).

  • Collect: Recover the solvent into a pre-weighed round-bottom flask.

  • Re-purify: Evaporate solvent and assess purity via NMR. Note: Only attempt recovery if the spill surface was chemically clean.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for handling Methyl 5-Oxohexanoate-1,4,5-13C3, distinguishing between synthesis (high quantity) and analytical (low quantity) workflows.

HandlingProtocol Start START: Methyl 5-Oxohexanoate-1,4,5-13C3 CheckState Check Physical State (Temp Dependent) Start->CheckState Liquid Liquid Phase (Room Temp) CheckState->Liquid Ambient Solid Solid/Frozen (-20°C Storage) CheckState->Solid Cold TaskType Define Task Liquid->TaskType Equilibrate Equilibrate to RT in Desiccator Solid->Equilibrate Prevent Condensation Equilibrate->Liquid Synthesis Synthesis/Derivatization (>100 mg) TaskType->Synthesis Analysis Analytical Std Prep (<10 mg) TaskType->Analysis Hood Fume Hood (Standard PPE) Synthesis->Hood Ventilation Priority Analysis->Hood Standard Glovebox Glove Box / Closed Loop (High Integrity) Analysis->Glovebox Purity Priority (Optional) Syringe Glass Syringe Transfer (No Plasticizers) Hood->Syringe Weighing Anti-Static Weighing (Minimize Loss) Glovebox->Weighing

Caption: Operational logic flow ensuring sample integrity based on physical state and experimental scale.

Waste Disposal & Decontamination

Crucial Distinction: 13C is stable (non-radioactive).[3] Do not dispose of in radioactive waste streams, as this incurs unnecessary costs and regulatory confusion.

  • Segregation: Collect all solvent washes and contaminated consumables (pipette tips) in a dedicated "13C Solid/Liquid Waste" container.

    • Why: If an experimental anomaly occurs later, this waste container serves as a "backup drive" to verify if the material was actually dispensed.

  • Labeling: Label as "Non-Hazardous Stable Isotope Waste" mixed with [Solvent Name].

  • Final Disposal: Once the experiment is validated, bulk the waste into the standard Organic Solvent stream (e.g., Halogenated or Non-Halogenated depending on the solvent used).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84129, Methyl 5-oxohexanoate. Retrieved from [Link]

Sources

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